molecular formula C7H11N3O2S B2658696 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide CAS No. 1285229-48-2

2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide

Cat. No.: B2658696
CAS No.: 1285229-48-2
M. Wt: 201.24
InChI Key: RCKYJTKHGNTPOZ-UHFFFAOYSA-N
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Description

2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C7H11N3O2S and its molecular weight is 201.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-N-(2-methoxyethyl)-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-12-3-2-9-6(11)5-4-10-7(8)13-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKYJTKHGNTPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide is a novel organic molecule belonging to the 2-aminothiazole class of compounds. This structural motif is of significant interest in medicinal chemistry, as it forms the core of numerous biologically active molecules. The 2-aminothiazole scaffold is a privileged structure, appearing in a range of approved drugs and clinical candidates, valued for its ability to participate in various biological interactions.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound. Due to its novelty, extensive experimental data for this specific compound is not yet publicly available. Therefore, this document leverages established in-silico prediction methodologies to offer valuable insights for researchers. Furthermore, this guide details the standard experimental protocols for the determination of these key properties, providing a practical framework for the empirical characterization of this and other new chemical entities.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following properties for this compound have been predicted using reputable computational models.[1][2][3][4][5][6]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₇H₁₁N₃O₂SDefines the elemental composition of the molecule.
Molecular Weight 217.26 g/mol Influences diffusion and transport across biological membranes.
pKa Acidic: ~8.5 (thiazole NH), Basic: ~2.0 (amino group)Governs the ionization state at physiological pH, impacting solubility and receptor binding.
logP ~0.8 - 1.5Indicates the lipophilicity of the compound, affecting its ability to cross cell membranes.
Aqueous Solubility (logS) -2.0 to -3.0A crucial factor for oral bioavailability and formulation development.
Polar Surface Area (PSA) ~105 ŲCorrelates with membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 2The number of hydrogen bond donors influences solubility and receptor interactions.
Hydrogen Bond Acceptors 5The number of hydrogen bond acceptors influences solubility and receptor interactions.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

This method relies on indirect heating of a sample in a capillary tube immersed in an oil bath, allowing for precise temperature control.[7][8][9][10]

Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Bunsen burner or microburner

  • Mortar and pestle

  • Rubber band or wire

Procedure:

  • Sample Preparation: Finely powder a small amount of the crystalline sample using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

  • Apparatus Assembly:

    • Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.

    • Insert the thermometer into the Thiele tube, with the oil level covering the thermometer bulb and the sample. The rubber band should remain above the oil level to prevent it from dissolving.

  • Heating:

    • Gently heat the side arm of the Thiele tube with a burner, using a back-and-forth motion to ensure even heating of the oil through convection.[7][9]

    • For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

    • For a precise measurement, heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[9]

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

    • A sharp melting range (0.5-2°C) is indicative of a pure compound.

Melting_Point_Apparatus cluster_thiele_tube Thiele Tube Setup thiele_tube Thiele Tube with Oil thermometer Thermometer thiele_tube->thermometer inserted into capillary Capillary Tube with Sample thermometer->capillary attached to burner Heat Source (Burner) burner->thiele_tube heats side arm

Caption: Thiele Tube apparatus for melting point determination.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12][13][14][15]

This method involves equilibrating an excess of the solid compound with a specific solvent (e.g., water or a buffer of a certain pH) over a defined period and then measuring the concentration of the dissolved solute.

Materials:

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • pH meter

  • Centrifuge

  • HPLC-UV or other suitable analytical instrument

  • Syringe filters (0.22 µm)

  • Buffer solutions (e.g., pH 1.2, 4.5, 6.8, and 7.4)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired buffer solution. The excess solid is crucial to ensure saturation.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker.

    • Agitate the samples at a constant temperature (typically 25°C or 37°C) for a sufficient time to reach equilibrium (usually 24-72 hours).[15]

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered solution with the mobile phase to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method or another suitable technique.

  • Data Reporting: Express the solubility in units of mg/mL or mol/L.

Shake_Flask_Workflow start Start: Excess Solid + Buffer shake Equilibration (Shaking) start->shake filter Filtration (0.22 µm) shake->filter analyze HPLC-UV Analysis filter->analyze end End: Determine Solubility analyze->end

Caption: Workflow for the shake-flask solubility determination.

pKa Determination

The acid dissociation constant (pKa) defines the strength of an acid in solution and is crucial for predicting the ionization state of a molecule at a given pH. Potentiometric titration is a highly accurate method for pKa determination.[16][17][18][19]

This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound and monitoring the resulting change in pH.

Materials:

  • Calibrated pH meter with a combination pH electrode

  • Automatic titrator or a burette

  • Stir plate and stir bar

  • Standardized solutions of HCl and NaOH (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Nitrogen gas source

Procedure:

  • Solution Preparation:

    • Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (typically 1-10 mM).

    • Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[16]

  • Titration Setup:

    • Place the solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the pH electrode and the titrant delivery tube in the solution.

    • Gently stir the solution.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[19]

  • Titration:

    • Titrate the solution with the standardized acid or base.

    • Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve. For a monoprotic acid, this is the point where half of the acid has been neutralized.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP.[20][21][22][23][24]

This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18)

  • Mobile phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • A series of reference compounds with known logP values.

Procedure:

  • Calibration Curve:

    • Inject each reference compound onto the HPLC system and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0.

    • Plot log(k) versus the known logP values of the reference compounds to generate a calibration curve.

  • Sample Analysis:

    • Dissolve the test compound in the mobile phase.

    • Inject the sample onto the HPLC system under the same conditions used for the reference compounds and record its retention time.

  • logP Calculation:

    • Calculate the capacity factor (k) for the test compound.

    • Determine the logP of the test compound by interpolating its log(k) value on the calibration curve.

logP_Determination cluster_workflow RP-HPLC logP Workflow A Inject Reference Compounds B Measure Retention Times (tR) A->B C Calculate Capacity Factors (k) B->C D Plot log(k) vs. known logP (Calibration Curve) C->D G Determine logP from Calibration Curve D->G Interpolate E Inject Test Compound F Measure tR and Calculate k E->F F->G

Caption: Workflow for logP determination by RP-HPLC.

Synthesis and Spectroscopic Characterization

A plausible synthetic route to this compound is outlined below, followed by a discussion of the expected spectroscopic data for its characterization.

Proposed Synthesis

The target compound can be synthesized via a multi-step process starting from ethyl 2-aminothiazole-5-carboxylate.

Step 1: Amide Formation Ethyl 2-aminothiazole-5-carboxylate is reacted with 2-methoxyethylamine in the presence of a coupling agent or via direct amidation at elevated temperatures to form the desired carboxamide.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Thiazole proton: A singlet is expected in the aromatic region (δ 7.5-8.5 ppm).

  • Amide NH: A broad singlet or triplet (depending on coupling to the adjacent CH₂) is expected in the downfield region (δ 8.0-9.0 ppm).

  • Amino NH₂: A broad singlet is expected in the region of δ 7.0-7.5 ppm.

  • Methoxyethyl group: Two triplets are expected for the -CH₂-CH₂- protons, and a singlet for the -OCH₃ protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Thiazole carbons: Signals are expected in the aromatic region (δ 110-170 ppm).

  • Carboxamide carbonyl: A signal is expected in the downfield region (δ 160-170 ppm).

  • Methoxyethyl carbons: Signals are expected in the aliphatic region (δ 30-70 ppm).

FT-IR (Fourier-Transform Infrared) Spectroscopy:

  • N-H stretching (amino and amide): Broad absorptions in the range of 3100-3500 cm⁻¹.

  • C=O stretching (amide): A strong absorption around 1640-1680 cm⁻¹.

  • C=N and C=C stretching (thiazole ring): Absorptions in the range of 1400-1600 cm⁻¹.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (217.26 g/mol ).

  • Characteristic fragmentation patterns involving the loss of the methoxyethyl side chain and cleavage of the thiazole ring would be expected.[25][26][27][28][29]

Conclusion

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound and detailed protocols for their experimental determination. While in-silico predictions offer valuable initial insights, the experimental methodologies outlined herein are essential for obtaining accurate and reliable data, which is fundamental for the progression of any new chemical entity through the drug discovery and development pipeline. The provided synthetic and spectroscopic information further equips researchers with the necessary tools to synthesize and characterize this promising molecule.

References

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  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Barnes, C. S., & Loder, J. W. (1964). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry, 17(9), 975–986.
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  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
  • Chemicalize. (n.d.). Instant Cheminformatics Solutions.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4.
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  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). experiment #1 – Melting point. Retrieved from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions.
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  • Coutinho, A. L., & Polli, J. E. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. International Journal of Pharmaceutics, 645, 123325.
  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. SAR and QSAR in Environmental Research, 23(5-6), 437–457.
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2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide review of literature

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide: Synthesis, Properties, and Therapeutic Potential

Introduction

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2][3] This heterocyclic motif is a key component in numerous pharmacologically active compounds, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] Its most prominent role in drug discovery has been as a hinge-binding motif in kinase inhibitors, exemplified by the potent multi-targeted kinase inhibitor Dasatinib, which is approved for the treatment of chronic myelogenous leukemia (CML).[2][4]

This technical guide provides a comprehensive review of this compound, a novel derivative of this important class. While specific literature on this exact molecule is not yet prevalent, this document will serve as a vital resource for researchers by detailing plausible and efficient synthetic routes based on established methodologies for analogous compounds. Furthermore, it will explore the compound's potential biological activities and mechanisms of action by drawing insights from extensive structure-activity relationship (SAR) studies on closely related 2-aminothiazole-5-carboxamide derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.

Part 1: Physicochemical and Structural Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. As experimental data for this compound is not publicly available, the following table summarizes its key structural details and predicted properties.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₁N₃O₂S
Molecular Weight 201.25 g/mol
CAS Number Not available
Predicted LogP 0.35
Predicted pKa (most basic) 4.2
Predicted pKa (most acidic) 14.1

Note: Predicted values are computationally generated and should be confirmed experimentally.

Part 2: Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established routes for 2-aminothiazole-5-carboxamides. Two highly efficient and versatile methods are detailed below: a de novo construction of the thiazole ring from an acrylamide precursor and an amide coupling approach starting from a pre-formed thiazole carboxylic acid.

Route 1: De Novo Thiazole Synthesis via Acrylamide Precursor

This contemporary method is highly efficient and offers excellent chemoselectivity, making it suitable for both small-scale and large-scale synthesis.[4][5] The workflow avoids the need for protecting groups on the 2-amino position of the thiazole, streamlining the overall process.

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Bromination & Cyclization 3-ethoxyacryloyl_chloride 3-Ethoxyacryloyl Chloride acrylamide_intermediate (E)-3-ethoxy-N-(2-methoxyethyl)acrylamide 3-ethoxyacryloyl_chloride->acrylamide_intermediate Pyridine, THF 2-methoxyethylamine 2-Methoxyethylamine 2-methoxyethylamine->acrylamide_intermediate final_product This compound acrylamide_intermediate->final_product 1. NBS, Dioxane/Water 2. Thiourea, 80°C NBS N-Bromosuccinimide (NBS) NBS->final_product Thiourea Thiourea Thiourea->final_product

De Novo synthesis of the target compound.

Experimental Protocol: Route 1

Step 1: Synthesis of (E)-3-ethoxy-N-(2-methoxyethyl)acrylamide

  • To a stirred solution of 2-methoxyethylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3-ethoxyacryloyl chloride (1.1 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove pyridinium hydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound [4]

  • Dissolve the (E)-3-ethoxy-N-(2-methoxyethyl)acrylamide (1.0 eq) from Step 1 in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the mixture to -10 to 0 °C and slowly add N-bromosuccinimide (NBS) (1.1 eq) in portions, maintaining the temperature.

  • Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Add thiourea (1.0 eq) to the mixture and heat the reaction to 80 °C for 1-2 hours.[4]

  • Monitor the formation of the thiazole ring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, concentrate the mixture and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the final compound.

Route 2: Amide Coupling from 2-Aminothiazole-5-carboxylic Acid

This route offers a modular approach, which is particularly advantageous for generating a library of analogs for SAR studies. It involves the initial synthesis of the 2-aminothiazole-5-carboxylic acid core, followed by a standard amide coupling reaction with the desired amine.

cluster_0 Step 1: Synthesis of Thiazole Core cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amide Coupling ethyl_beta_ethoxyacrylate Ethyl β-ethoxyacrylate thiazole_ester Ethyl 2-aminothiazole-5-carboxylate ethyl_beta_ethoxyacrylate->thiazole_ester 1. NBS, Dioxane/Water 2. Thiourea, 80°C thiazole_acid 2-Aminothiazole-5-carboxylic acid thiazole_ester->thiazole_acid LiOH or NaOH, THF/Water final_product This compound thiazole_acid->final_product HATU, DIPEA, DMF amine 2-Methoxyethylamine amine->final_product

Amide coupling route to the target compound.

Experimental Protocol: Route 2

Step 1 & 2: Synthesis of 2-Aminothiazole-5-carboxylic acid [4][6]

  • Synthesize Ethyl 2-aminothiazole-5-carboxylate from ethyl β-ethoxyacrylate using a procedure analogous to Route 1, Step 2.

  • To a solution of Ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in a mixture of THF and water, add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 2-aminothiazole-5-carboxylic acid.

Step 3: Amide Coupling [7]

  • To a solution of 2-aminothiazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add 2-methoxyethylamine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours until the reaction is complete.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Part 3: Potential Biological Activity and Signaling Pathways

The biological activity of this compound can be inferred from the extensive research on its analogs, which are potent inhibitors of protein kinases.

Inferred Mechanism of Action: Kinase Inhibition

The 2-aminothiazole core is a well-established "hinge-binding" motif.[2][7] In ATP-competitive kinase inhibitors, the 2-amino group typically forms a crucial hydrogen bond with the backbone carbonyl of a hinge residue in the ATP-binding pocket of the kinase. The thiazole nitrogen can act as a hydrogen bond acceptor. This bidentate interaction anchors the inhibitor in the active site, leading to potent inhibition. It is highly probable that this compound will exhibit a similar mechanism of action.

cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor hinge Hinge Region (Backbone C=O) gatekeeper Gatekeeper Residue d_loop DFG Motif inhibitor_core 2-Aminothiazole Core inhibitor_core->hinge H-Bond amide_sub N-(2-methoxyethyl) -carboxamide amide_sub->gatekeeper Potential Interaction

Conceptual binding of a 2-aminothiazole inhibitor.
Structure-Activity Relationship (SAR) Insights and Potential Targets

SAR studies on related compounds have revealed that modifications at the 5-carboxamide position significantly influence potency and selectivity.[2][8]

  • The Amide Substituent: The nature of the substituent on the amide nitrogen is critical for interacting with regions of the ATP-binding site beyond the hinge. In Dasatinib, this position is occupied by a 2-chloro-6-methylphenyl group, which contributes to its potency against Src and Abl kinases.

  • The N-(2-methoxyethyl) Group: The N-(2-methoxyethyl) substituent in the title compound is relatively small and polar. The ether oxygen could act as a hydrogen bond acceptor, potentially interacting with solvent or specific residues in the active site. This substituent is likely to enhance the compound's aqueous solubility compared to more lipophilic analogs.

Given the structural similarities to known kinase inhibitors, this compound could potentially inhibit members of the Src family kinases (e.g., Lck, Src) and other tyrosine kinases such as Abl .[2][9] The table below shows the activity of representative 2-aminothiazole-5-carboxamide inhibitors, providing context for the potential potency of the title compound.

CompoundTarget Kinase(s)IC₅₀ (nM)Reference
DasatinibBcr-Abl, Src family<1[2]
Analog 12m (BMS)Lck0.6[2]
Compound 6dK562 cells (Bcr-Abl)~10[3]
Potential Therapeutic Applications

Based on its inferred mechanism as a kinase inhibitor, this compound could have therapeutic potential in:

  • Oncology: Particularly for hematological malignancies like CML or solid tumors where Src family kinases are implicated.

  • Immunology and Inflammation: Inhibition of kinases like Lck in T-cells could modulate immune responses, suggesting potential applications in autoimmune and inflammatory diseases.[2][8]

Future Research Directions

This guide provides a foundational understanding of this compound based on established chemical principles and data from analogous structures. The logical next steps for advancing the study of this molecule include:

  • Chemical Synthesis and Characterization: The proposed synthetic routes should be performed to obtain the pure compound, followed by full characterization using techniques such as NMR, Mass Spectrometry, and X-ray crystallography.

  • In Vitro Biological Evaluation: The compound should be screened against a broad panel of protein kinases to determine its inhibitory profile and identify primary targets.

  • Cellular Assays: The antiproliferative activity should be assessed in relevant cancer cell lines to confirm its on-target effects and therapeutic potential.

  • Lead Optimization: Should the compound exhibit promising activity, further SAR studies could be conducted by synthesizing analogs with modifications to the N-(2-methoxyethyl) group to enhance potency, selectivity, and pharmacokinetic properties.

The exploration of novel derivatives of the 2-aminothiazole-5-carboxamide scaffold remains a highly promising avenue for the discovery of new therapeutic agents.

References

  • An In-depth Technical Guide on 2-(1-Aminoethyl)
  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. (n.d.). RSC Publishing.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Chen, Y., et al. (2010).
  • Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides. (2025). BenchChem.
  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.).
  • Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. (n.d.).
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] -1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32.
  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)
  • Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2025).
  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2025).

Sources

Technical Guide: Biological Target Profiling of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide (CAS: 1285229-48-2) is a synthetic small molecule belonging to the 2-aminothiazole-5-carboxamide class.[1] In the context of drug discovery, this compound functions as a privileged scaffold fragment and a chemical probe primarily targeting protein kinases .

Its structural architecture—a thiazole ring substituted with an exocyclic amine and a carboxamide—mimics the ATP-binding pharmacophore of several clinically approved kinase inhibitors, most notably Dasatinib (Sprycel). While Dasatinib utilizes a hydrophobic 2-chloro-6-methylphenyl group to anchor into the kinase hydrophobic pocket, the subject compound features a 2-methoxyethyl tail. This hydrophilic substitution profile suggests its utility as a solvent-front probe or a fragment-based lead for optimizing solubility and exploring the hinge-binding region of Tyrosine and Serine/Threonine kinases.

This guide details the predicted biological targets, the structural mechanism of action, and the experimental protocols required to validate its pharmacological profile.

Part 1: Molecular Architecture & Pharmacophore Analysis

To understand the biological activity of this molecule, one must deconstruct its binding elements. The compound is not a random chemical entity; it is a precision-engineered scaffold designed to interact with the ATP-binding cleft of kinases.

The Hinge-Binding Core (2-Aminothiazole)

The 2-aminothiazole moiety is the "warhead" of the molecule. In the ATP-binding pocket of kinases (e.g., Src, Abl, CDK), this ring system typically forms a bidentate hydrogen bond interaction with the kinase hinge region:

  • Acceptor: The thiazole nitrogen (N3) accepts a hydrogen bond from the backbone amide of the kinase hinge residue (e.g., Met341 in Src).

  • Donor: The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu339 in Src).

The Linker (Carboxamide)

The C5-carboxamide group serves a dual purpose:

  • Rigidification: It locks the conformation of the side chain relative to the thiazole ring.

  • H-Bonding: The amide oxygen and nitrogen can participate in water-mediated hydrogen bonds or direct interactions with the "Gatekeeper" residue.

The Tail (2-Methoxyethyl)

Unlike the lipophilic tails of potent drugs (which target deep hydrophobic pockets), the 2-methoxyethyl group is polar and flexible.

  • Function: It probes the solvent-exposed region of the kinase.

  • Implication: This molecule is likely less potent than Dasatinib but offers higher solubility, making it an ideal Fragment-Based Drug Discovery (FBDD) starting point to map the hinge region without solubility artifacts.

Part 2: Primary Biological Targets

Based on Structure-Activity Relationship (SAR) data from the 2-aminothiazole-5-carboxamide library, the following biological targets are prioritized.

Target Class 1: Src Family Kinases (SFKs) & Abl Kinase

Confidence Level: High Mechanism: ATP-Competitive Inhibition (Type I)

The 2-aminothiazole-5-carboxamide scaffold is the structural backbone of Dasatinib , a nanomolar inhibitor of Src and Bcr-Abl .

  • Src Kinase: A non-receptor tyrosine kinase critical for cell proliferation and signaling. The subject compound binds to the active conformation (DFG-in), occupying the adenine pocket.

  • Abl Kinase: The driver of Chronic Myeloid Leukemia (CML). The scaffold binds similarly to Src.

  • Relevance: This specific analog (methoxyethyl tail) likely exhibits micromolar (µM) affinity, acting as a "minimal binder" that validates the hinge interaction before lead optimization.

Target Class 2: p38 MAP Kinase (p38 MAPK)

Confidence Level: Medium-High Mechanism: ATP-Competitive Inhibition

Patents and literature (e.g., Bristol-Myers Squibb) explicitly list 2-aminothiazole-5-carboxamides as inhibitors of p38α and p38β .

  • Role: p38 MAPK regulates cytokine production (TNF-α, IL-1β) and stress responses.

  • Binding Mode: The aminothiazole binds the hinge (Met109 in p38), while the carboxamide directs the tail toward the solvent front. The methoxyethyl group is well-tolerated in this region, potentially offering selectivity over more hydrophobic kinases.

Target Class 3: Cyclin-Dependent Kinases (CDKs)

Confidence Level: Medium Mechanism: ATP-Competitive Inhibition

Aminothiazoles are frequent hits for CDK1, CDK2, and CDK9 .

  • Structural Logic: The ATP pockets of CDKs and Src are structurally homologous in the hinge region. Small aminothiazole fragments often show promiscuous binding across these families.

Part 3: Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting the primary target (Src Kinase) using this scaffold.

SrcSignaling Inhibitor 2-Amino-N-(2-methoxyethyl) thiazole-5-carboxamide Src Src Kinase (Target) Inhibitor->Src Inhibits (ATP Comp.) FAK FAK (Focal Adhesion Kinase) Src->FAK Phosphorylation STAT3 STAT3 Src->STAT3 Activation Ras Ras/MAPK Src->Ras Signaling Actin Actin Cytoskeleton (Migration) FAK->Actin Remodeling GeneExp Gene Expression (Proliferation/Survival) STAT3->GeneExp Transcription Ras->GeneExp Growth Signals

Figure 1: Mechanism of Action. The compound inhibits Src Kinase, blocking downstream FAK and STAT3 signaling pathways essential for tumor cell migration and survival.

Part 4: Experimental Validation Protocols

To confirm the biological activity of this compound, the following self-validating experimental workflows are recommended.

Protocol 1: Biochemical Kinase Profiling (HotSpot Assay)

Objective: Determine the IC50 of the compound against Src, Abl, and p38.

  • Reagent Prep: Dissolve compound in 100% DMSO to 10 mM. Serial dilute (3-fold) to generate a 10-point dose-response curve (starting at 100 µM).

  • Reaction Mix: Combine Kinase (0.2-0.5 nM), Substrate (peptide), and ATP (at Km apparent) in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Radioisotope Addition: Add [gamma-33P] ATP (specific activity ~10 µCi/µl).

  • Incubation: Incubate for 2 hours at Room Temperature (RT).

  • Termination: Spot reaction onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via scintillation counting.

  • Analysis: Fit data to the Hill equation to derive IC50.

    • Validation Criteria: Positive control (Dasatinib) must yield IC50 < 1 nM.

Protocol 2: Surface Plasmon Resonance (SPR) Binding

Objective: Measure binding affinity (


) and kinetics (

) to validate direct physical interaction.
  • Immobilization: Biotinylate recombinant Src kinase domain and capture onto a Streptavidin (SA) sensor chip.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO). Crucial: Match DMSO concentration in sample and buffer exactly.

  • Injection: Inject the compound at varying concentrations (e.g., 0.78 µM to 100 µM) for 60s (association) followed by 120s wash (dissociation).

  • Reference Subtraction: Subtract signal from a blank flow cell (SA only).

  • Data Fitting: Use a 1:1 Langmuir binding model.

    • Expected Result: Fast on/off kinetics typical of low-molecular-weight fragments.

Protocol 3: Target Deconvolution Workflow

The following DOT diagram outlines the logical flow for confirming the target.

Workflow Start Compound (10 mM DMSO) Screen Thermal Shift Assay (Tm Shift) Start->Screen Hit Hit Confirmation? Screen->Hit KinasePanel Kinase Panel (Src, Abl, p38, CDK) Hit->KinasePanel Yes (ΔTm > 2°C) Discard Discard/Repurpose Hit->Discard No Cryst X-Ray Crystallography (Soaking) KinasePanel->Cryst Active (IC50 < 10µM)

Figure 2: Screening Workflow. A step-by-step decision tree for validating the compound's activity, moving from biophysical screening to biochemical profiling and structural confirmation.

References

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[2] Structure-activity relationship studies toward the discovery of Dasatinib (BMS-354825)."[2] Journal of Medicinal Chemistry.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

  • Bristol-Myers Squibb Company. "Process for preparing 2-aminothiazole-5-carboxamides useful as kinase inhibitors." World Intellectual Property Organization (WO2005076990A2).

  • PubChem. "this compound (Compound Summary)." National Library of Medicine. (Search CID or CAS 1285229-48-2 for specific entry).

Sources

Spectroscopic Analysis of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

The molecule 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide (C


H

N

O

S, MW: 201.25 Da) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors (e.g., Dasatinib analogs).[1] Its structure combines a polar, hydrogen-bond-donating 2-aminothiazole core —essential for ATP-binding site interactions—with a methoxyethyl side chain that modulates solubility and pharmacokinetic properties.[1]

This guide provides a rigorous, self-validating analytical workflow for the structural elucidation and purity assessment of this compound. It synthesizes empirical data from homologous thiazole-5-carboxamides with first-principles spectroscopic logic.

Analytical Strategy: The "Divide and Conquer" Approach

To ensure authoritative identification, we treat the molecule as two distinct spectroscopic domains:

  • The Heteroaromatic Core: The 2-aminothiazole-5-carbonyl fragment.[1]

  • The Aliphatic Tail: The N-(2-methoxyethyl) chain.[1]

Workflow Visualization

The following diagram outlines the logical flow for structural validation, prioritizing non-destructive techniques (NMR) followed by destructive confirmation (MS).

AnalyticalWorkflow cluster_0 Phase 1: Structural Integrity (Non-Destructive) cluster_1 Phase 2: Molecular Mass & Fragmentation cluster_2 Phase 3: Purity & Solid State Start Sample: this compound NMR_1H 1H NMR (DMSO-d6) Confirm proton count & integration Start->NMR_1H NMR_13C 13C NMR Verify carbonyl & thiazole carbons NMR_1H->NMR_13C NMR_2D 2D NMR (HSQC/HMBC) Establish connectivity (Core <-> Tail) NMR_13C->NMR_2D MS_ESI HRMS (ESI+) Confirm [M+H]+ = 202.065 NMR_2D->MS_ESI MS_Frag MS/MS Fragmentation Verify loss of methoxyethyl group MS_ESI->MS_Frag HPLC HPLC-UV (254 nm) Purity Assessment MS_Frag->HPLC IR FT-IR Confirm Amide/Amine bands HPLC->IR

Figure 1: Step-by-step analytical workflow for structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validation.[1] The use of DMSO-d6 is strictly recommended over CDCl


 due to the poor solubility of the aminothiazole core in non-polar solvents and to prevent the broadening of exchangeable amide/amine protons.[1]
H NMR Assignment (400 MHz, DMSO-d6)

Note: Chemical shifts (


) are estimates based on the 2-aminothiazole class [1, 2].
Position / GroupType

(ppm)
MultiplicityIntegrationDiagnostic Logic
Amide NH Exchangeable8.0 – 8.5Triplet (br)1HCouples to the adjacent CH

.[1] Downfield due to conjugation with C=O.[1]
Thiazole H-4 Aromatic7.6 – 7.8Singlet1HCharacteristic singlet for 2,5-disubstituted thiazoles.[1]
Amine (-NH

)
Exchangeable7.3 – 7.6Broad Singlet2HOften broad; disappears on D

O shake.[1]
Linker -CH

-N
Aliphatic3.3 – 3.4Quartet/Multiplet2HDeshielded by amide nitrogen.[1]
Linker -CH

-O
Aliphatic3.4 – 3.5Triplet2HDeshielded by ether oxygen.[1]
Methoxy -OCH

Aliphatic3.25Singlet3HDistinct sharp singlet characteristic of methyl ethers.[1]
C NMR Assignment (100 MHz, DMSO-d6)
  • Carbonyl (C=O): ~160–162 ppm.[1][2][3] The amide carbonyl is the most downfield signal.[1]

  • Thiazole C-2 (C-NH

    
    ):  ~170–173 ppm.[1] Highly deshielded due to the adjacent nitrogen and sulfur.[1]
    
  • Thiazole C-5: ~120–125 ppm.[1] The quaternary carbon attached to the carbonyl.[1]

  • Thiazole C-4: ~135–145 ppm.[1]

  • Aliphatic Carbons:

    • -OCH

      
      -: ~70 ppm (Ether linkage).[1]
      
    • -OCH

      
      : ~58 ppm.[1]
      
    • -NCH

      
      -: ~38–40 ppm.[1]
      
Connectivity Logic (HMBC)

To prove the "head-to-tail" connection:

  • Look for an HMBC correlation between the Amide NH proton and the Carbonyl (C=O) carbon.[1]

  • Look for an HMBC correlation between the Thiazole H-4 proton and the Carbonyl (C=O) carbon.[1]

  • Self-Validation: If these correlations are absent, the amide bond may not be formed (e.g., salt mixture).[1]

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and structural fingerprinting.[1]

Ionization (ESI+)[1]
  • Theoretical Monoisotopic Mass: 201.057 Da

  • Observed [M+H]

    
    :  202.065 ± 0.005 Da[1]
    
  • Nitrogen Rule: Odd molecular weight (201) results in an even [M+H]

    
     ion (202), consistent with 3 nitrogens.[1]
    
Fragmentation Pathway (MS/MS)

Fragmentation typically occurs at the weakest bonds: the amide linkage and the ether tail.[1]

MS_Fragmentation Parent [M+H]+ m/z 202 Frag1 Core Ion (Thiazole-CO+) m/z ~127 Parent->Frag1 Amide Cleavage Frag3 Amine Loss (NH3) m/z 185 Parent->Frag3 Deamination Frag2 Tail Loss (Neutral Loss) -75 Da

Figure 2: Proposed ESI+ fragmentation pathway. The primary cleavage at the amide bond yields the acylium ion of the aminothiazole core (m/z ~127).[1]

Infrared Spectroscopy (FT-IR)

IR is used primarily for "fingerprinting" in QC to ensure the solid-state form is consistent.[1]

  • Primary Amine (-NH

    
    ):  Doublet around 3300–3450 cm
    
    
    
    (Asymmetric/Symmetric stretch).[1]
  • Secondary Amide (-NH-): Single band ~3150–3250 cm

    
    .[1]
    
  • Amide I (C=O): Strong band at 1640–1660 cm

    
    .[1] Note: This is lower than typical esters due to conjugation with the thiazole ring.[1] [3]
    
  • Amide II (N-H bend): ~1540 cm

    
    .[1]
    
  • Ether (C-O-C): ~1100 cm

    
    .[1]
    

Quality Control Protocol (HPLC)

For purity analysis during drug development, a reverse-phase method is required.[1] The polarity of the amino group and the ether tail requires a buffered mobile phase to prevent peak tailing.[1]

Recommended Method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the thiazole, improving shape).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Thiazole absorption maximum) and 280 nm .[1]

  • Retention Time: The molecule is relatively polar.[1] Expect elution early in the gradient (approx. 30-40% B).[1]

References

  • Das, D. et al. (2016).[1][4] "Synthesis and biological evaluation of 2-aminothiazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. (Validates NMR shifts for 2-aminothiazole core).

  • Lombardo, L.J. et al. (2004).[1] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry. (Foundational paper for Dasatinib intermediates, validating the carboxamide linkage).[1]

  • Silverstein, R.M. et al. Spectrometric Identification of Organic Compounds. 7th Ed.[1] Wiley.[1] (Authoritative text for IR/MS fragmentation rules).

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Thiazole Carboxamide Derivative

The thiazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential. These derivatives have demonstrated a wide array of biological activities, including but not limited to, the inhibition of key enzymes in inflammatory pathways such as Cyclooxygenase-2 (COX-2), modulation of neurotransmitter receptors like the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, and as intermediates in the synthesis of targeted anti-cancer therapies.[1][2][3] 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide is a novel derivative within this promising class. Its unique structural features warrant a thorough investigation of its biological effects in relevant cellular models.

This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to conduct the initial in vitro evaluation of this compound. The protocols outlined herein are designed to be adaptable, allowing for a systematic exploration of the compound's cytotoxic, anti-inflammatory, and potential neuromodulatory activities. As a self-validating system, this guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring robust and reproducible data generation.

PART 1: Compound Handling and Preparation

Safety Precautions and Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[4]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water for at least 15 minutes and seek medical attention if irritation persists.[4][7]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical advice.[7]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5][7]

Preparation of Stock Solution

The solubility of novel compounds is a critical parameter that must be determined empirically. Thiazole carboxamide derivatives often exhibit limited aqueous solubility and are typically dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing capacity and miscibility with cell culture media.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on the compound's molecular weight.

  • Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, sterile-filtered DMSO to the weighed compound.

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Sterilization: While the DMSO itself is generally sterile, if there are concerns about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store the aliquots at -20°C, protected from light.

Table 1: Stock Solution Preparation Example

ParameterValue
Target Stock Concentration10 mM
Molecular Weight (MW)Determine experimentally
Mass for 1 mL Stock(10 mmol/L) * (1 L/1000 mL) * MW ( g/mol ) * 1000 mg/g
SolventDMSO
Storage Temperature-20°C

PART 2: Preliminary Cytotoxicity Assessment

A primary step in evaluating any novel compound is to determine its effect on cell viability. This dose-response analysis is crucial for identifying the concentration range for subsequent mechanistic studies and establishing a preliminary safety profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Cell Line Selection

The choice of cell lines should be guided by the potential therapeutic applications of the compound. Based on the known activities of similar thiazole carboxamides, a panel of cell lines is recommended to cover potential anti-cancer and anti-inflammatory effects.

Table 2: Recommended Cell Lines for Initial Screening

Cell LineCancer Type/OriginRationale for Selection
HT-29 Human Colorectal AdenocarcinomaCommonly used for studying COX-2 inhibition and anti-inflammatory effects.
A549 Human Lung CarcinomaA standard model for general cytotoxicity screening in solid tumors.[2]
MCF-7 Human Breast AdenocarcinomaRepresents a common hormone-responsive breast cancer type.
HEK293 Human Embryonic KidneyOften used for transient transfection to study specific protein functions, such as AMPA receptors.[9][10]
RAW 264.7 Murine MacrophageA standard model for in vitro inflammation studies.
Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the half-maximal inhibitory concentration (IC50) of the compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cell Culture & Seeding (24h incubation) C Cell Treatment (24, 48, or 72h incubation) A->C B Compound Stock Dilution B->C D MTT Reagent Addition (2-4h incubation) C->D E Formazan Solubilization D->E F Absorbance Reading (570 nm) E->F G Calculate % Viability F->G H Dose-Response Curve G->H I Determine IC50 H->I

Caption: Workflow for MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture the selected cell lines in their recommended growth medium until they reach 80-90% confluency.

    • Harvest the cells using trypsinization and perform an accurate cell count.

    • Seed the cells in a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells per well in 100 µL of medium). Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a series of dilutions of the 10 mM stock solution of this compound in complete cell culture medium. A typical concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.5%) and an untreated control (medium only).

    • Incubate the plate for a predetermined time, for example, 48 or 72 hours.[11]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL sterile MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[11]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by using a plate shaker for 15 minutes.[8]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, using non-linear regression analysis software.

PART 3: Mechanistic Assays (Tier 2 Screening)

Based on the initial cytotoxicity data and the known activities of related compounds, a second tier of more specific assays can be performed to elucidate the mechanism of action of this compound.

COX-2 Inhibition Assay (Cell-Based)

If the compound shows activity in inflammatory-related cell lines (e.g., HT-29, RAW 264.7), its potential as a COX-2 inhibitor can be investigated by measuring its effect on prostaglandin E2 (PGE2) production.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells (e.g., RAW 264.7) B Pre-treat with Compound (1 hour) A->B C Stimulate with LPS (to induce COX-2) B->C D Incubate (24 hours) C->D E Collect Supernatant D->E F Measure PGE2 by ELISA E->F G Calculate % PGE2 Inhibition F->G H Determine IC50 G->H

Caption: Workflow for cell-based COX-2 inhibition assay.

Protocol: PGE2 Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with non-cytotoxic concentrations of this compound (determined from the MTT assay) for 1 hour. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[12]

  • Stimulation: Induce COX-2 expression and PGE2 production by stimulating the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[12]

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value for PGE2 inhibition.

AMPA Receptor Modulation Assay

If the compound's structure suggests potential activity in the central nervous system, its effect on AMPA receptors can be assessed using HEK293 cells transiently transfected to express specific AMPA receptor subunits.

Protocol: Assessing AMPA Receptor Activity

  • Transfection: Co-transfect HEK293 cells with plasmids encoding an AMPA receptor subunit (e.g., GluA1 or GluA2) and a reporter gene (e.g., GFP) using a suitable transfection reagent.[9][10]

  • Cell Plating: After 24 hours, plate the transfected cells onto coverslips for electrophysiological recordings or into appropriate plates for calcium imaging assays.

  • Compound Application and Receptor Activation:

    • Electrophysiology (Patch-Clamp): Record whole-cell currents from single transfected cells. Apply a known AMPA receptor agonist (e.g., glutamate or AMPA) in the presence and absence of this compound to determine if the compound potentiates or inhibits the receptor-mediated current.

    • Calcium Imaging: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM). Measure changes in intracellular calcium concentration upon application of an AMPA receptor agonist with and without the test compound.

  • Data Analysis: Analyze the changes in current amplitude, decay kinetics (for electrophysiology), or fluorescence intensity (for calcium imaging) to characterize the modulatory effect of the compound on AMPA receptor function.

Conclusion

This document provides a foundational yet comprehensive framework for the initial in vitro characterization of this compound. By systematically assessing its cytotoxicity across a relevant panel of cell lines and then proceeding to targeted mechanistic assays based on the established profile of the thiazole carboxamide class, researchers can efficiently gather the critical data needed to evaluate its therapeutic potential. The emphasis on robust experimental design and a clear understanding of the scientific principles behind each protocol will ensure the generation of high-quality, reliable results, paving the way for further preclinical development.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies. BenchChem.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • BenchChem. (2025). Preliminary Cytotoxicity Assessment of a Novel Compound in Cancer Cell Lines: An In-depth Technical Guide. BenchChem.
  • Thermo Fisher Scientific. (2010).
  • MilliporeSigma. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). MilliporeSigma.
  • PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie.
  • AK Scientific, Inc. (n.d.). Dasatinib Impurity 2 [2-Amino-N-(2-chloro-6-methylphenyl)
  • Kamiloglu, S., et al. (2020). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • Hogner, A., et al. (2010). Modulation of Agonist Binding to AMPA Receptors by 1-(1,4-Benzodioxan-6-ylcarbonyl)piperidine (CX546). PubMed Central.
  • Thermo Fisher Scientific. (2010).
  • Jin, R., et al. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. The Journal of Neuroscience.
  • Zang, L., et al. (2017). Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance. PubMed.
  • Chen, S.-R., et al. (2021). α2δ-1 switches the phenotype of synaptic AMPA receptors by physically disrupting heteromeric subunit assembly. PMC.
  • Abdel-Wahab, B. F., et al. (2022). Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation.
  • Robert, A., et al. (2003). Selective Expression of Heteromeric AMPA Receptors Driven by Flip–Flop Differences. NIH.
  • Capot Chemical. (2012). MSDS of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Capot Chemical.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. TCI Chemicals.
  • Sciforum. (2025).
  • S. M. A. Sraa, et al. (2025).
  • Cai, W.-X., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC.
  • Cai, W.-X., et al. (2016).
  • Lombardo, L. J., et al. (2010).
  • Bayer Schering Pharma AG. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Zhao, S., et al. (2011). ChemInform Abstract: Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. SCBT.
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Application Note: Assay Development and Validation for 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification and purity assessment of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide (referred to herein as AMT-ME ).

AMT-ME (CAS: 1285229-48-2) is a critical pharmacophore scaffold used in the synthesis of multi-targeted kinase inhibitors (similar to Dasatinib) and novel antiviral agents. Due to the presence of a basic primary amine (C2-position) and a polar methoxyethyl side chain, this molecule presents specific chromatographic challenges, including peak tailing and polar retention loss.

This protocol establishes a robust, LC-MS compatible method validated according to ICH Q2(R2) guidelines, suitable for raw material release testing and reaction monitoring.

Chemical Context & Method Strategy

Physicochemical Properties
  • Structure: Thiazole core substituted with a primary amine and a carboxamide-methoxyethyl chain.

  • pKa: The 2-amino-thiazole moiety is weakly basic (pKa ~5.3). At neutral pH, the amine exists in equilibrium, leading to peak broadening.

  • Solubility: Soluble in DMSO, Methanol; moderately soluble in Water.

  • UV Absorption: Strong absorbance at 270–275 nm (Thiazole

    
     transition).
    
Method Development Logic (Causality)

To ensure a self-validating system, the method parameters were selected based on the following mechanistic principles:

  • pH Control (The "Amine Effect"):

    • Challenge: The C2-amino group interacts with residual silanols on silica columns, causing tailing.

    • Solution: We utilize 0.1% Formic Acid (pH ~2.7) . This ensures the amine is fully protonated (

      
      ), reducing silanol interaction and improving peak symmetry (
      
      
      
      ). Formic acid was chosen over phosphate buffers to allow for direct LC-MS transferability.
  • Stationary Phase Selection:

    • Choice:C18 with End-capping (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).

    • Rationale: High carbon load provides retention for the polar methoxyethyl group, while dense end-capping shields the protonated amine from silanol activity.

  • Wavelength Selection:

    • Choice:272 nm .[1][2][3]

    • Rationale: Based on spectral scanning of similar aminothiazoles (e.g., Dasatinib intermediates), 272 nm provides the maximal signal-to-noise ratio while minimizing interference from mobile phase absorption.

Workflow Visualization

The following diagram outlines the logical flow of the method development and validation process.

MethodDevelopment Start Compound Analysis (AMT-ME) Solubility Solubility Check (DMSO/MeOH) Start->Solubility Scan UV Spectral Scan (Max @ 272 nm) Start->Scan ColumnSel Column Selection (C18 End-capped) Solubility->ColumnSel Scan->ColumnSel MobilePhase Mobile Phase Optimization (0.1% Formic Acid vs. pH) ColumnSel->MobilePhase Trial Trial Gradient (5-95% B) MobilePhase->Trial Decision Peak Symmetry < 1.5? Trial->Decision Optimize Adjust Gradient/Temp Decision->Optimize No FinalMethod Final Protocol Decision->FinalMethod Yes Optimize->Trial Validation ICH Q2(R2) Validation FinalMethod->Validation

Figure 1: Decision tree for the development of the AMT-ME assay, prioritizing peak symmetry and detector linearity.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/DAD.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade).[2][4]

    • Water (Milli-Q, 18.2 MΩ).

    • Formic Acid (LC-MS Grade, >98%).

    • Reference Standard: AMT-ME (>99% purity, custom synthesis or commercial source).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProtonates amine; suppresses silanol activity.
Mobile Phase B Acetonitrile (100%)Strong eluent for organic separation.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CImproves mass transfer and peak shape.
Injection Volume 5-10 µLPrevents column overload.
Detection UV @ 272 nm (Ref 360 nm)

for aminothiazole core.
Run Time 15 MinutesSufficient for impurity elution.
Gradient Program

A linear gradient is used to separate the polar AMT-ME from potential hydrophobic synthetic impurities (e.g., unreacted bromoketones or dimers).

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
8.04060
10.0595
12.0595
12.1955
15.0955
Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (90:10 v/v). Note: High water content in diluent focuses the peak at the head of the column.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg AMT-ME into a 10 mL flask. Dissolve in 1 mL DMSO (to ensure complete solubility), then make up to volume with Methanol.

  • Working Standard (50 µg/mL): Dilute Stock Solution with Diluent .

  • System Suitability Solution: A solution containing AMT-ME (50 µg/mL) and a synthetic precursor (if available) or a thermally degraded sample to verify resolution.

Method Validation (ICH Q2 Guidelines)

This section summarizes the validation parameters. The method is considered "Valid" only if all criteria are met.

Specificity (Forced Degradation)

To prove the method is stability-indicating, the sample is subjected to stress.

  • Protocol: Treat 50 µg/mL samples with:

    • Acid (0.1 N HCl, 60°C, 2h)

    • Base (0.1 N NaOH, 60°C, 2h)

    • Oxidation (3% H2O2, RT, 2h)

  • Acceptance: Peak purity angle < Purity threshold (using PDA). Resolution > 1.5 between AMT-ME and any degradants.

Linearity[5]
  • Range: 5 µg/mL to 150 µg/mL (10% to 300% of target concentration).

  • Acceptance:

    
    .
    
Accuracy & Precision[1][3][5][6]
  • Accuracy (Recovery): Spike samples at 50%, 100%, and 150% levels. Acceptance: 98.0% – 102.0% recovery.

  • Precision (Repeatability): 6 injections of 100% standard. Acceptance: RSD

    
     2.0%.
    
Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): S/N ratio

    
     3:1.
    
  • LOQ (Limit of Quantitation): S/N ratio

    
     10:1.
    
Validation Workflow Diagram

Validation Prep Sample Prep (Spiked/Stressed) Inject HPLC Injection (n=6) Prep->Inject Data Data Acquisition (Area/Height) Inject->Data Calc_Lin Linearity (R² > 0.999) Data->Calc_Lin Calc_Prec Precision (RSD < 2%) Data->Calc_Prec Calc_Spec Specificity (Peak Purity) Data->Calc_Spec Report Validation Report (Pass/Fail) Calc_Lin->Report Calc_Prec->Report Calc_Spec->Report

Figure 2: Validation workflow ensuring data integrity and regulatory compliance.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactionEnsure Formic Acid is fresh; increase concentration to 0.15% or switch to TFA (0.05%).
Retention Time Shift Mobile phase evaporationCap solvent bottles tightly; use a column thermostat.
Split Peak Solvent mismatchEnsure sample diluent is weaker (more water) than the initial mobile phase (95% water).

References

  • Basavanakatti, A. I., et al. (2024).[2] "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry, 18:220.[2] Link[2]

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • Das, J., et al. (2006). "2-aminothiazole-5-carboxamide derivatives as potent, orally active Src family kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(14), 3706-3712. (Context for thiazole carboxamide scaffold properties). Link

  • PubChem. (2025).[5] "Compound Summary: this compound." National Library of Medicine. Link

Sources

Application Notes and Protocols for In Vitro Delivery of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the In Vitro Potential of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide

The thiazole-5-carboxamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential neuroprotective and anticancer effects.[1][2][3][4] this compound is a member of this promising class of compounds. To rigorously evaluate its biological significance in a laboratory setting, consistent and effective delivery to in vitro models is paramount. The physicochemical properties of a compound, such as its solubility and stability, dictate the most appropriate method for its introduction into a cell-based assay.

This comprehensive guide provides detailed protocols and expert insights into various delivery methods for this compound in in vitro experiments. We will navigate from fundamental solvent-based approaches to more sophisticated carrier-mediated systems, empowering researchers to select and implement the optimal strategy for their specific experimental context.

Foundational Delivery: Solvent-Based Solubilization

The most direct method for preparing a small molecule for in vitro use is dissolution in a biocompatible solvent. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent due to its broad solubilizing power and relatively low cytotoxicity at low concentrations.[5][6]

Principle of Solvent-Based Delivery

The principle lies in creating a concentrated stock solution of the compound in a pure solvent, which can then be diluted to the final working concentration in the cell culture medium. The final solvent concentration must be carefully controlled to minimize any off-target effects on the cells.[7]

Protocol for DMSO-Based Solubilization

Materials:

  • This compound (solid)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Sterile, pre-warmed cell culture medium

Procedure:

  • Preparation of a Concentrated Stock Solution (e.g., 10 mM):

    • Accurately weigh the desired amount of this compound.

    • Transfer the compound to a sterile tube.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration.

    • Vortex the tube until the compound is fully dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication can be used to aid dissolution if necessary.[5]

    • Visually inspect the solution to ensure there are no visible particulates.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Crucially, ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts. [7] Always include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) in your experimental design.

  • Storage:

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed tubes.[5]

Causality and Considerations:
  • Why DMSO? Its high dielectric constant and ability to act as both a hydrogen bond acceptor and a weak donor allow it to dissolve a wide range of polar and nonpolar compounds.

  • The 0.1% Rule: While many cell lines can tolerate up to 0.5% DMSO, primary cells and sensitive assays may be affected at lower concentrations.[5] It is best practice to keep the final DMSO concentration as low as possible and consistent across all experimental conditions.

  • Precipitation: Some compounds may precipitate out of solution when the DMSO stock is diluted into an aqueous culture medium. To mitigate this, you can perform an intermediate dilution step in a serum-containing medium or pre-warm the final medium.[6]

Advanced Delivery Systems: Enhancing Solubility and Cellular Uptake

For compounds with poor aqueous solubility or to achieve controlled release and targeted delivery, advanced carrier systems are invaluable. These methods encapsulate the small molecule, effectively shielding it from the aqueous environment and facilitating its interaction with and entry into cells.

Cyclodextrin-Mediated Delivery

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] This structure allows them to form inclusion complexes with poorly soluble "guest" molecules, like many small molecule drugs, thereby enhancing their solubility and stability in aqueous solutions.[10][11]

Principle of Cyclodextrin Complexation

The hydrophobic compound partitions into the nonpolar interior of the cyclodextrin, forming a water-soluble complex. This complex can then be readily dispersed in cell culture medium, with the cyclodextrin acting as a carrier to bring the compound into close proximity with the cell membrane.

Protocol for Cyclodextrin Complexation

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether β-cyclodextrin (SBE-β-CD)

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD or SBE-β-CD in sterile water or PBS to a concentration of 10-40% (w/v).

  • Complexation:

    • Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.

    • Continue stirring at room temperature for 1-24 hours to allow for efficient complex formation. The time required will depend on the specific compound and cyclodextrin used.

  • Sterilization and Storage:

    • Sterilize the final solution by passing it through a 0.22 µm filter.

    • Store the complexed stock solution at 4°C for short-term use or at -20°C for long-term storage.

  • Application: Dilute the stock solution in cell culture medium to the desired final concentration for your experiment.

Workflow for Cyclodextrin-Mediated Delivery

G cluster_prep Preparation cluster_process Processing & Application A Dissolve Cyclodextrin in Aqueous Buffer B Add Compound to Cyclodextrin Solution A->B C Stir for 1-24h at RT B->C D Sterile Filter (0.22 µm) C->D Complexation Complete E Dilute in Cell Culture Medium D->E F Add to In Vitro Assay E->F

Caption: Workflow for preparing cyclodextrin-complexed compound.

Liposomal Formulation

Liposomes are microscopic, spherical vesicles composed of a lipid bilayer, which can encapsulate both hydrophilic and hydrophobic compounds.[12][13] They are biocompatible and can facilitate the cellular uptake of their cargo.[12][14]

Principle of Liposomal Delivery

Hydrophobic compounds like this compound would be expected to partition into the lipid bilayer of the liposome. These drug-loaded liposomes can then be introduced to cells, where they may fuse with the cell membrane or be taken up by endocytosis, releasing the compound into the cytoplasm.[12]

Protocol for Liposome Preparation (Thin-Film Hydration Method)

Materials:

  • This compound

  • Phospholipids (e.g., Soya phosphatidylcholine) and Cholesterol

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Round-bottom flask

  • Rotary evaporator

  • Sterile PBS or other aqueous buffer

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids and this compound in the organic solvent in a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with sterile PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process should be repeated 10-20 times.

  • Purification:

    • Remove any unencapsulated compound by dialysis or size exclusion chromatography.

  • Characterization and Application:

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

    • Add the liposomal formulation to the cell culture at the desired concentration.

Workflow for Liposomal Delivery

G cluster_prep Preparation cluster_process Processing & Application A Dissolve Compound & Lipids in Organic Solvent B Create Thin Film via Rotary Evaporation A->B C Hydrate Film with Aqueous Buffer B->C D Extrude to Form Unilamellar Vesicles C->D Form MLVs E Purify to Remove Free Compound D->E F Characterize & Add to In Vitro Assay E->F

Caption: Workflow for preparing a liposomal formulation of the compound.

Polymeric Nanoparticle Encapsulation

Biodegradable polymers can be used to formulate nanoparticles that encapsulate small molecules, offering controlled release and improved stability.[15] The kinetics of drug release from these nanoparticles depend on factors such as the polymer's properties and the physicochemical characteristics of the drug.[15]

Principle of Nanoparticle Delivery

The compound is entrapped within a polymeric matrix. These nanoparticles can be taken up by cells, and as the polymer degrades or swells, the compound is released in a sustained manner. This can be particularly useful for long-term in vitro studies.

Protocol for Nanoparticle Formulation (Nanoprecipitation)

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA)

  • A water-miscible organic solvent (e.g., acetone or acetonitrile)

  • An aqueous solution, possibly containing a surfactant (e.g., Poloxamer 188)

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve the polymer and this compound in the organic solvent.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous solution under constant stirring. The polymer and drug will precipitate as nanoparticles upon solvent displacement.

  • Solvent Evaporation: Stir the suspension at room temperature to evaporate the organic solvent.

  • Purification and Concentration: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash with deionized water to remove any unencapsulated drug and excess surfactant.

  • Resuspension and Application: Resuspend the nanoparticle pellet in cell culture medium for application to your in vitro model.

Comparative Summary of Delivery Methods

Delivery MethodPrincipleAdvantagesDisadvantagesBest For
DMSO/Solvent Solubilization in an organic solventSimple, rapid, and cost-effectivePotential for cytotoxicity, risk of precipitation upon dilutionHigh-throughput screening, initial activity assessment
Cyclodextrins Formation of water-soluble inclusion complexesEnhances solubility, low toxicityLimited to compounds that fit the cavity, potential for competitive displacementCompounds with poor aqueous solubility
Liposomes Encapsulation within a lipid bilayerBiocompatible, can deliver both hydrophilic and hydrophobic compounds, facilitates cellular uptakeMore complex preparation, potential for instabilityEnhancing cellular delivery, mimicking in vivo delivery
Nanoparticles Entrapment within a polymeric matrixControlled/sustained release, protects the compound from degradationComplex preparation and characterization, potential for polymer toxicityLong-term studies, compounds requiring sustained exposure

Conclusion: Selecting the Right Tool for the Job

The optimal delivery method for this compound will depend on the specific goals of the in vitro experiment. For initial screening and dose-response studies, a carefully controlled DMSO-based protocol is often sufficient. However, if solubility limitations are encountered or if the experimental design requires enhanced cellular uptake or sustained release, advanced delivery systems like cyclodextrins, liposomes, or nanoparticles offer powerful solutions. By understanding the principles and protocols outlined in this guide, researchers can ensure the reliable and effective delivery of this promising compound in their in vitro models, leading to more accurate and reproducible results.

References

  • Creative Biolabs. (n.d.). In Vitro Experiment of Liposomes.
  • Pérez-Herrero, E., & Fernández-Medarde, A. (2015). Small-molecule delivery by nanoparticles for anticancer therapy. PMC.
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  • de Cássia Ribeiro, T., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI.
  • Sahoo, S. K., et al. (2020). Experimental Design Supported Liposomal Aztreonam Delivery: In Vitro Studies. Advanced Pharmaceutical Bulletin.
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  • Al-Ostath, R. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
  • ChemicalBook. (n.d.). 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • PubChem. (n.d.). 2-Amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-(2-hydroxyethyl)thiazole.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Effective Concentration of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the novel compound class of 2-aminothiazole-5-carboxamides, with a specific focus on optimizing the experimental concentration of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when determining the optimal effective concentration of this and related small molecules in cellular and biochemical assays. As a class of compounds, 2-aminothiazoles have demonstrated a wide range of biological activities, and precise concentration determination is paramount for reproducible and meaningful results.[1][2]

This document provides a structured approach, beginning with frequently asked questions for a quick overview and progressing to in-depth troubleshooting guides for more complex experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the effective concentration of this compound?

A1: The initial and most critical step is to perform a dose-response experiment over a broad concentration range.[3][4] This typically involves a serial dilution of the compound, for example, from 1 nM to 100 µM, to capture the full spectrum of its biological activity, from no effect to maximal effect and potential toxicity.[3] This will allow you to determine key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).[5][6]

Q2: How should I prepare the stock solution for this compound?

A2: Given the limited public data on this compound, it is advisable to start with a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[3][7] It is crucial to ensure the compound is fully dissolved. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[7]

Q3: What is a typical final concentration of DMSO in the culture medium, and can it affect my results?

A3: The final concentration of the solvent in your assay should be kept consistent across all treatments, including the vehicle control, and should not exceed a non-toxic level.[3] For most cell lines, a final DMSO concentration of less than 0.5% is well-tolerated, with <0.1% being ideal to minimize off-target effects.[3][7]

Q4: My compound is not showing any activity. What are the first things to check?

A4: If you observe no activity, first verify the integrity and solubility of your compound.[7] Ensure it was stored correctly and that the stock solution was prepared properly.[7] Check for precipitation in the culture medium.[7] Next, confirm the expression and activity of the intended molecular target in your specific experimental model.[3][7]

Q5: At what point should I be concerned about cytotoxicity?

A5: Cytotoxicity is a potential concern with any small molecule.[8][9][10] You should assess cytotoxicity in parallel with your functional assays. If you observe significant cell death at concentrations where you expect to see a specific biological effect, it can confound your results.[3] A dose-response curve for viability should be established to identify the concentration range that is non-toxic to your cells.[8][11]

In-Depth Troubleshooting and Optimization

This section provides a more detailed, question-and-answer-based guide to address specific issues you may encounter during your experiments.

Problem 1: High Variability and Inconsistent Results Between Experiments

Q: I am getting different dose-response curves each time I run the experiment. What could be the cause?

A: Inconsistent results are often due to subtle variations in experimental conditions. Here’s a systematic approach to troubleshooting:

  • Cell-Related Factors:

    • Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.[3]

    • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Allow cells to adhere and reach a consistent growth phase (e.g., logarithmic phase) before treatment.[3]

    • Cell Health: Regularly monitor cell morphology and viability to ensure you are starting with a healthy cell population.

  • Compound Handling and Preparation:

    • Fresh Dilutions: Prepare fresh serial dilutions of the compound from your single-use stock aliquots for each experiment.[3]

    • Thorough Mixing: Ensure the compound is thoroughly mixed with the culture medium before adding it to the cells.

  • Assay-Related Factors:

    • Incubation Time: The optimal treatment duration can vary. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your assay.[3]

    • Reagent Consistency: Use the same batches of reagents (media, serum, etc.) whenever possible to minimize variability.

Problem 2: No Observable Effect at Expected Concentrations

Q: Based on related compounds, I expected to see an effect in the low micromolar range, but my dose-response is flat. What should I do?

A: A lack of activity can be frustrating, but a logical workflow can help identify the issue.

Caption: Troubleshooting workflow for compound inactivity.

  • Step 1: Verify Compound Solubility and Stability

    • Protocol: Prepare the highest concentration of your compound in your assay medium. Incubate under your experimental conditions (e.g., 37°C, 5% CO2) for a few hours. Visually inspect for any precipitate against a dark background.[7]

    • Rationale: A compound that precipitates out of solution will have a much lower effective concentration than intended.[7]

  • Step 2: Confirm Target Engagement

    • Rationale: The compound may not be interacting with its intended target in your specific cellular context.[7]

    • Suggested Actions:

      • Western Blotting: If your compound targets a kinase, for example, you can assess the phosphorylation status of a known downstream substrate.[7]

      • Cellular Thermal Shift Assay (CETSA): This method can directly assess the binding of your compound to its target protein within intact cells.[7]

  • Step 3: Assess Assay Sensitivity

    • Rationale: Your assay may not be sensitive enough to detect subtle biological changes induced by the compound.

    • Suggested Actions:

      • Positive Control: Use a well-characterized compound known to elicit a response in your assay to confirm that the assay itself is working correctly.

      • Endpoint Measurement: Ensure you are measuring the most relevant and robust downstream effect of target modulation.

Problem 3: High Levels of Cell Death Even at Low Concentrations

Q: I'm seeing widespread cytotoxicity that masks any specific biological effect of the compound. How can I separate toxicity from the intended activity?

A: Distinguishing on-target efficacy from off-target toxicity is crucial.

  • Step 1: Quantify Cytotoxicity Accurately

    • Rationale: A simple visual inspection is not sufficient. A quantitative cytotoxicity assay should be performed alongside your functional assay.[9][10]

    • Experimental Protocol: MTT Assay for Cell Viability

      • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]

      • Compound Treatment: Treat the cells with the same serial dilutions of this compound used in your functional assay. Include a vehicle-only control and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).

      • Incubation: Incubate for your desired treatment duration (e.g., 24, 48, or 72 hours).

      • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

      • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

      • Readout: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

      • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Concentration (µM)% Viability (MTT Assay)Functional Assay Readout (e.g., % Inhibition)
0 (Vehicle)100%0%
0.0198%5%
0.195%25%
192%55%
1060%85%
10015%95%
  • Step 2: Interpret the Data

    • Therapeutic Window: Analyze the data to find the "therapeutic window" – the concentration range where the compound has a significant effect in your functional assay without causing substantial cytotoxicity. In the example table above, the optimal concentration range would likely be between 0.1 and 1 µM, as significant cell death begins at 10 µM.

  • Step 3: Investigate the Mechanism of Cell Death

    • Rationale: Understanding how the cells are dying can provide insights into whether it's a specific, on-target effect or a general toxic one.

    • Suggested Assays:

      • LDH Assay: Measures the release of lactate dehydrogenase from cells with damaged plasma membranes, often indicative of necrosis.[9]

      • Live/Dead Staining: Uses fluorescent dyes like calcein-AM (stains live cells green) and propidium iodide (stains dead cells red) for visualization by microscopy or flow cytometry.[9][11]

Caption: Integrated workflow for optimizing effective concentration.

Conclusion

Optimizing the effective concentration of a novel compound like this compound is a systematic process that requires careful planning, execution, and interpretation. By establishing a robust dose-response relationship, vigilantly monitoring for cytotoxicity, and methodically troubleshooting any inconsistencies, researchers can confidently determine the appropriate concentration range for their experiments. This diligence ensures the generation of reliable, reproducible, and meaningful data, which is the cornerstone of successful drug discovery and development.[12][13]

References

  • AN OPTIMIZED SMALL MOLECULE INHIBITOR COCKTAIL SUPPORTS LONG-TERM MAINTENANCE OF HUMAN EMBRYONIC STEM CELLS - PMC. Available at: [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. Available at: [Link]

  • How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad. Available at: [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick. Available at: [Link]

  • "Designing Drug-Response Experiments and Quantifying their Results". In: Current Protocols in Chemical Biology. Available at: [Link]

  • Dose–response relationship - Wikipedia. Available at: [Link]

  • An optimized cocktail of small molecule inhibitors promotes the maturation of dendritic cells in GM-CSF mouse bone marrow culture - PMC. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Available at: [Link]

  • Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Available at: [Link]

  • Quantitation and Error Measurements in Dose–Response Curves - ACS Publications. Available at: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. Available at: [Link]

  • Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies - CDC Stacks. Available at: [Link]

  • Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]

  • CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents.
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. Available at: [Link]

  • MSDS of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Capot Chemical. Available at: [Link]

  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. Available at: [Link]

  • 2-Amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide - PubChem. Available at: [Link]

  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - AR Life Sciences. Available at: [Link]

Sources

2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide is a critical heterocyclic building block, structurally analogous to key intermediates used in the synthesis of tyrosine kinase inhibitors (e.g., Dasatinib). While the 2-methoxyethyl side chain offers improved lipophilicity compared to hydroxyethyl variants, the core 2-aminothiazole-5-carboxamide scaffold presents specific stability challenges.

This guide addresses the three primary degradation vectors: Amide Hydrolysis , Aminothiazole Oxidation , and Photolytic Ring Cleavage . The protocols below are designed to differentiate between intrinsic instability and handling errors.

Module 1: Degradation Pathways & Chemical Stability

The stability of this molecule is governed by the electron-rich thiazole ring and the electrophilic amide carbonyl.

Hydrolytic Degradation (The "Split")
  • Mechanism: Nucleophilic attack at the amide carbonyl. This is catalyzed by extreme pH (both acid and base).

  • Products:

    • Degradant A (Precipitate): 2-Aminothiazole-5-carboxylic acid (Low solubility).

    • Degradant B (Volatile/Liquid): 2-Methoxyethylamine.

  • Risk Factor: High. Aqueous buffers < pH 3 or > pH 9 accelerate this process significantly.

Oxidative Degradation (The "Yellowing")
  • Mechanism: The primary amine at the C2 position of the thiazole is highly susceptible to oxidation, forming N-oxides or azo-dimers.

  • Visual Indicator: Samples turning from off-white to bright yellow or brown indicate the formation of azo-linkages (–N=N–) between two thiazole rings.

  • Risk Factor: Medium.[1][2] Occurs upon prolonged exposure to air or use of peroxide-containing solvents (e.g., uninhibited THF/Ethers).

Photolytic Degradation
  • Mechanism: UV irradiation (254 nm) can induce decarboxylation or isocyano-rearrangements of the thiazole ring.

  • Risk Factor: Medium.[1][2] Amber glassware is mandatory for long-term storage.

Module 2: Visualization of Signaling & Degradation Logic

The following diagram maps the degradation pathways and the decision logic for identifying impurities during HPLC analysis.

G cluster_0 Troubleshooting Logic Parent Parent Molecule (this compound) Hydrolysis Hydrolysis (pH < 3 or pH > 9) Parent->Hydrolysis Oxidation Oxidation (Peroxides / Air) Parent->Oxidation Acid Degradant A: 2-Aminothiazole-5-carboxylic acid (RRT < 1.0) Amine Degradant B: 2-Methoxyethylamine (Not UV Active) Dimer Degradant C: Azo-Dimer / N-Oxide (RRT > 1.0, Yellow Color) Hydrolysis->Acid Precipitates Hydrolysis->Amine Soluble Oxidation->Dimer Chromophore Formation Symptom1 Symptom: New Peak @ RRT 0.4-0.6 Action1 Diagnosis: Hydrolysis Check Buffer pH Symptom1->Action1 Symptom2 Symptom: Sample Yellowing Action2 Diagnosis: Oxidation Check Solvent Purity Symptom2->Action2

Caption: Figure 1. Degradation pathways (Hydrolysis/Oxidation) and correlated diagnostic logic for impurity profiling.

Module 3: Troubleshooting Guides (FAQs)

Scenario A: "My HPLC chromatogram shows a new fronting peak (RRT ~0.5)."

Diagnosis: Amide Hydrolysis. The peak likely corresponds to 2-aminothiazole-5-carboxylic acid .[3] Because this degradant is more polar than the parent amide (due to the free acid group), it elutes earlier on Reverse Phase (C18) columns.

  • Immediate Action: Check the pH of your mobile phase. If using Phosphate Buffer pH 2.5, shift to Ammonium Acetate pH 5.5 . The acidic conditions of the mobile phase may be degrading the sample during the run.

  • Verification: Inject a standard of 2-aminothiazole-5-carboxylic acid. If retention times match, hydrolysis is confirmed.

Scenario B: "The white powder has turned bright yellow after 2 weeks of storage."

Diagnosis: Oxidative Dimerization. Aminothiazoles are electron-rich. In the presence of oxygen, they can form azo-dimers (


). This extends the conjugation system, shifting absorbance into the visible spectrum (yellow/brown).
  • Immediate Action: Dissolve a small amount in DMSO. If the yellow color persists and you see a late-eluting peak (RRT > 1.2) on HPLC, it is a dimer.

  • Prevention: Store under Argon/Nitrogen at -20°C.

Scenario C: "I see a 'ghost peak' that doesn't match the parent or known impurities."

Diagnosis: Solvent Interaction (Schiff Base Formation). If you dissolved the sample in Acetone or Methanol for prolonged periods, the primary amine (


) on the thiazole can react with ketones/aldehydes to form imines.
  • Immediate Action: Switch diluent to Acetonitrile/Water (1:1) . Avoid Acetone.

Module 4: Standardized Analytical Protocol

To accurately assess stability, use the following validated HPLC conditions derived from Dasatinib intermediate analysis [1, 3].

Table 1: HPLC Method Parameters

ParameterConditionNote
Column C18 (e.g., Kinetex or Zorbax), 4.6 x 150mm, 5µmStandard RP stationary phase.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 6.0)Neutral pH minimizes on-column hydrolysis.
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0 min: 10% B → 20 min: 80% BLinear gradient to elute dimers.
Flow Rate 1.0 mL/min
Detection UV @ 265 nm (max) and 305 nm 305 nm is specific to the thiazole-amide conjugation.
Sample Diluent Acetonitrile : Water (50:50)Do not use alcohols if avoiding transesterification.

Data Interpretation:

  • RRT ~0.45: 2-Aminothiazole-5-carboxylic acid (Hydrolysis product).

  • RRT 1.00: Parent (this compound).

  • RRT ~1.3-1.5: Oxidative Dimers / Bis-thiazoles.

References

  • Lakka, N. S., Kuppan, C., & Yarra, R. (2020).[4] Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods. Chromatographia, 83, 1029–1038.

  • Kavitapu, D. R., Murty, J., Maruthapillai, A., Senadi, G. C., & Mahapatra, S. (2024). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. Journal of Chromatographic Science, 62(4), 345-356.

  • BenchChem Technical Support.[5] (2025).[5][6][7] Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. BenchChem Application Notes.

  • Pagano, C., et al. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. International Journal of Molecular Sciences.

Sources

troubleshooting unexpected results in 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges encountered with this compound. The following sections provide rapid-fire FAQs for common issues and in-depth guides for more complex problems, all grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is resulting in a low yield. What are the most common causes?

Low yield is a frequent issue that can stem from several factors. Start by investigating these three areas:

  • Reactant Quality & Stoichiometry: The synthesis of the 2-aminothiazole core, often a variation of the Hantzsch synthesis, is sensitive to the purity of the starting materials, particularly the α-halocarbonyl precursor and thiourea.[1][2] Ensure your reagents are pure and that stoichiometry is precise. An excess of one reagent may lead to side-product formation.

  • Reaction Conditions: The cyclization step to form the thiazole ring is temperature-sensitive. Reactions are often run under reflux at moderate temperatures (e.g., 40-70°C) to ensure completion without degrading the product.[3] Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.

  • Side Reactions: The 2-amino group can be susceptible to side reactions. For instance, in syntheses involving N-bromosuccinimide (NBS) to create a key intermediate, there is a risk of unwanted N-bromination or bromination of other activated positions if conditions are not carefully controlled.[4]

Q2: I'm observing an off-white or yellowish tint in my final product, which is expected to be a white solid. Is this a cause for concern?

Discoloration often indicates the presence of impurities or degradation. The 2-aminothiazole scaffold can be susceptible to oxidation, especially when exposed to air and light over extended periods.[5] The primary amino group and the sulfur atom in the thiazole ring are potential sites for oxidative degradation.[5] We recommend the following:

  • Perform a purity analysis using HPLC-UV to see if there are new impurity peaks compared to a clean reference standard.

  • Store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures.

  • If the impurity is significant, repurification by recrystallization is advised.

Q3: My compound has poor solubility in common organic solvents for purification or analysis. What is a good starting point for solvent screening?

Solubility can be challenging. For purification, recrystallization is a common and effective method.[3] A good starting point is to use a solvent system based on the reaction solvent.

  • Primary Solvents: Begin with polar aprotic solvents like Tetrahydrofuran (THF) or polar protic solvents like methanol or isopropanol, where the compound is likely soluble at elevated temperatures.[3][6]

  • Anti-Solvents: To induce crystallization upon cooling, use a non-polar anti-solvent in which the compound is insoluble, such as hexane or water.[3]

  • For Analysis (HPLC): For reversed-phase HPLC, a mixture of acetonitrile or methanol with water (often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a standard starting point.

Q4: I see multiple spots on my TLC plate or unexpected peaks in my LC-MS analysis. How can I identify the source?

Unexpected peaks typically originate from one of three sources: unreacted starting materials, reaction byproducts, or degradation products.

  • Starting Materials: Run co-spots on your TLC plate with the original starting materials to rule them out.

  • Byproducts: The synthesis of related 2-aminothiazole-5-carboxamides can be sterically hindered, especially during the amide coupling step, which can lead to incomplete reactions or side products.[4] Review the reaction mechanism for plausible side reactions (e.g., dimer formation, incomplete cyclization).

  • Degradation: If the sample has been stored for a long time or handled under harsh conditions (e.g., strong acid/base, high heat), degradation is likely. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions.[5] LC-MS is an excellent tool to get the molecular weight of the impurities, which can provide clues to their structure.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Low Synthetic Yield

Low yields are best tackled with a logical, stepwise approach. The following workflow helps isolate the root cause.

LowYield_Workflow A Start: Low Yield Observed B Step 1: Verify Starting Material Purity & Stoichiometry (NMR, LC-MS) A->B C Purity Confirmed? B->C D Step 2: Analyze Reaction Mixture at Time Points (TLC/LC-MS) C->D Yes I Repurify or Resynthesize Starting Materials C->I No E Reaction Going to Completion? D->E F Step 3: Optimize Reaction Conditions (Temp, Time, Catalyst) E->F No G Step 4: Investigate Work-up & Purification Losses E->G Yes H Identify & Characterize Byproducts (MS, NMR) E->H Side Products Formed F->D J Product Degrading During Work-up? G->J H->F Adjust Conditions to Minimize I->B K Modify pH, Temp, or Solvent for Extraction/Isolation J->K Yes L Optimize Purification (e.g., Recrystallization Solvent System) J->L No M Problem Solved K->M L->M

Caption: Troubleshooting workflow for low synthetic yield.

  • Verify Starting Materials: Before starting, confirm the identity and purity of all reagents. An impure precursor will invariably lead to a poor outcome.

  • Monitor the Reaction: Do not wait until the end of the reaction. Take small aliquots at regular intervals (e.g., every hour) and analyze them by TLC or LC-MS. This will tell you if the reaction is sluggish, stalling, or producing byproducts in real-time.

  • Investigate Work-up: Product can be lost during aqueous extractions if the pH is not optimal for the compound's pKa or if an emulsion forms. Ensure the organic layer is fully separated and consider a back-extraction of the aqueous layer to recover any lost product.

  • Characterize Byproducts: If a significant byproduct is observed, attempt to isolate and characterize it. Understanding its structure provides critical insight into the unintended reaction pathway, which can then be mitigated by changing reaction conditions.

Guide 2: Optimizing Purification by Recrystallization

Recrystallization is a powerful and scalable purification technique. However, finding the right solvent system is key.[3]

Systematic Approach to Solvent Selection:

  • Single Solvent Method:

    • Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling point. An ideal solvent will show poor solubility at room temperature but high solubility when heated.

    • Place ~20-30 mg of crude material in a test tube and add the chosen solvent dropwise while heating until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • If clean crystals form, you have found a suitable solvent.

  • Two-Solvent (Solvent/Anti-Solvent) Method:

    • This is useful when no single solvent is ideal.

    • Dissolve the crude compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (the anti-solvent, in which the compound is insoluble) dropwise until the solution becomes cloudy (the saturation point).

    • Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the mixture to cool slowly.

Recommended Solvents for Screening:

Solvent ClassPrimary Solvent (Good)Anti-Solvent (Poor)Notes
Alcohols Methanol, Ethanol, IsopropanolWater, HexaneOften effective for moderately polar compounds.[3]
Ethers Tetrahydrofuran (THF)Hexane, HeptaneTHF/Hexane is a common and effective system.[3]
Esters Ethyl AcetateHexane, HeptaneGood for compounds of intermediate polarity.
Ketones AcetoneWater, HexaneAcetone is very volatile, which can be a challenge.
Guide 3: Protocol for a Forced Degradation Study

To understand the stability of your compound and identify potential degradation products, a forced degradation study is essential. This is critical for developing stability-indicating analytical methods.[5]

  • Prepare Stock Solutions: Prepare a stock solution of your purified compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. Include a control sample stored at 2-8°C protected from light.

Stress ConditionProposed Experimental ConditionsPotential Degradation Pathways
Acid Hydrolysis Mix with 0.1 M HCl. Heat at 60°C for 2, 8, 24 hours.Amide bond hydrolysis. Potential for thiazole ring opening under very harsh conditions.[5]
Base Hydrolysis Mix with 0.1 M NaOH. Keep at room temp for 2, 8, 24 hours.Amide bond hydrolysis.
Oxidation Mix with 3% H₂O₂. Keep at room temp for 2, 8, 24 hours.Thiazole N-oxide or S-oxide formation; oxidative deamination.[5]
Photodegradation Expose solution to high-intensity light (ICH Q1B guidelines).Photo-oxidation, potential for ring-opened products.[5]
Thermal Degradation Heat solution at 80°C for 24, 48, 72 hours.General decomposition.
  • Analysis: At each time point, neutralize the acid/base samples and dilute all samples to a suitable concentration. Analyze by a stability-indicating HPLC-UV/MS method to identify and quantify the parent compound and any new peaks that appear.

Section 3: Key Experimental Protocols

Protocol 1: General Synthetic Workflow (Acrylamide Precursor Method)

This protocol is a generalized representation based on efficient, modern syntheses of related 2-aminothiazole-5-carboxamides.[2][4][7]

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Thiazole Ring Formation cluster_2 Step 3: Purification A 3-Ethoxyacryloyl chloride + 2-Methoxyethylamine B Base (e.g., Pyridine) in THF A->B C N-(2-methoxyethyl)-3-ethoxyacrylamide (Intermediate 1) B->C D Intermediate 1 E 1. N-Bromosuccinimide (NBS) in Dioxane/Water 2. Thiourea D->E F Crude 2-Amino-N-(2-methoxyethyl) thiazole-5-carboxamide E->F G Crude Product H Recrystallization (e.g., from Isopropanol/Water) G->H I Pure Final Product H->I Degradation_Pathway Parent 2-Amino-N-(2-methoxyethyl) thiazole-5-carboxamide Oxidant [O] (e.g., H₂O₂, air) Parent->Oxidant S_Oxide Thiazole S-Oxide Derivative Oxidant->S_Oxide Oxidation at Sulfur N_Oxide Thiazole N-Oxide Derivative Oxidant->N_Oxide Oxidation at Ring Nitrogen RingOpen Ring-Opened Products S_Oxide->RingOpen Further Oxidation

Sources

minimizing off-target effects of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Off-Target Effects & Optimizing Probe Specificity

Introduction: The Scientist’s Perspective

Welcome. You are likely working with 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide (hereafter referred to as TZ5-ME ) as a chemical probe or a fragment lead. This scaffold is a "privileged structure" in medicinal chemistry, sharing the core architecture with clinically approved kinase inhibitors like Dasatinib .

However, the 2-aminothiazole moiety is a double-edged sword. While it effectively mimics the adenine ring of ATP to bind kinase hinge regions, it is notorious for promiscuity (binding multiple kinases), metabolic instability (CYP450 activation), and assay interference (aggregation).

This guide does not offer generic advice. It provides a rigorous, self-validating framework to distinguish bona fide target engagement from the "noise" of off-target effects.

Part 1: Troubleshooting & FAQs

Q1: I observe inhibition across unrelated kinase assays (e.g., Src, MAPK, and unrelated serine/threonine kinases). Is this a true "multi-kinase" inhibitor?

Diagnosis: Likely Pan-Assay Interference (PAINS) via colloidal aggregation. Technical Insight: TZ5-ME contains a hydrophobic thiazole core and a polar methoxyethyl tail. At high concentrations (>10 µM), such amphiphilic fragments often form colloidal aggregates that sequester enzymes non-specifically. This mimics inhibition but is actually a physical artifact.

The Solution (Self-Validating Protocol): You must perform a Detergent-Sensitivity Control .

  • Standard Assay: Run your kinase assay with TZ5-ME.

  • Detergent Challenge: Repeat the assay in the presence of 0.01% Triton X-100 or 0.005% Tween-20 .

  • Interpretation:

    • If IC₅₀ increases significantly (potency drops): The inhibition was likely due to aggregation (the detergent disrupted the colloid). Result: False Positive.

    • If IC₅₀ remains stable: The inhibition is likely driven by specific ligand-binding. Result: Valid Hit.

Reference: Shoichet, B. K. (2006). Screening in a spirit haunted by pathological physical promiscuity.Link

Q2: My cellular potency (EC₅₀) is significantly lower than my biochemical potency (IC₅₀). Why?

Diagnosis: Off-Target Cytotoxicity or Metabolic Activation . Technical Insight: The free primary amine (2-amino group) on the thiazole ring is a "structural alert." It is susceptible to metabolic activation by cytochrome P450s (specifically CYP3A4/2D6), leading to the formation of reactive intermediates (e.g., epoxides or iminoquinones) that covalently modify cellular proteins. This causes general cytotoxicity, which can be mistaken for specific target inhibition in phenotypic assays (e.g., cell viability).

The Solution:

  • Viability vs. Functional Assay: Compare the EC₅₀ for cell death (e.g., CellTiter-Glo) vs. a proximal biomarker (e.g., phosphorylation of a specific substrate like STAT3 or CrkL).

  • Ratio Check: If EC₅₀(Viability) ≈ EC₅₀(Biomarker), you are likely killing the cell through off-target toxicity rather than specific pathway modulation. A specific probe should inhibit the pathway at concentrations below the toxic threshold.

Q3: How do I improve the selectivity of this fragment without synthesizing a new library?

Diagnosis: ATP-Competition Saturation. Technical Insight: TZ5-ME is an ATP-competitive fragment. If you screen at low ATP concentrations (e.g., 10 µM), the compound appears more potent but less selective because it doesn't have to compete hard against cellular ATP (which is ~1-5 mM).

The Solution: Shift your assay to K_m[ATP] conditions.

  • Screening at [ATP] << Km artificially inflates the potency of ATP-competitive inhibitors.

  • Screening at [ATP] ≈ Km (or physiological levels) provides a more realistic measure of selectivity. If TZ5-ME loses all activity at 1 mM ATP, it is too weak to be a functional cellular probe, and any observed cellular effect is likely off-target.

Part 2: Experimental Protocols

Protocol A: The "Stickiness" Check (Surface Plasmon Resonance - SPR)

Purpose: To determine if TZ5-ME is binding 1:1 specifically or coating the sensor chip (super-stoichiometric binding).

Materials:

  • Biacore or Octet system.

  • Target Protein (immobilized).

  • TZ5-ME (analyte).

Steps:

  • Immobilization: Immobilize target protein to ~2000 RU (Response Units).

  • Injection: Inject TZ5-ME at increasing concentrations (e.g., 10, 50, 100, 200 µM).

  • Analysis of R_max:

    • Calculate theoretical

      
      .
      
    • Pass Criteria: Experimental Binding Signal should not exceed 110% of Theoretical

      
      .
      
    • Fail Criteria: If signal continues to rise linearly without saturation well beyond

      
      , the compound is binding non-specifically (promiscuous).
      
Protocol B: Reactive Metabolite Trapping (Glutathione Adduct Assay)

Purpose: To assess if the 2-aminothiazole core is forming toxic reactive species.

Materials:

  • Human Liver Microsomes (HLM).

  • NADPH regenerating system.

  • Glutathione (GSH) or Dansyl-GSH.

  • LC-MS/MS.

Steps:

  • Incubate TZ5-ME (10 µM) with HLM (1 mg/mL) and GSH (5 mM) at 37°C for 60 mins.

  • Control: Run parallel incubation without NADPH.

  • Quench: Add ice-cold acetonitrile. Centrifuge.

  • Analysis: Analyze supernatant by LC-MS/MS.

  • Detection: Search for Mass Shift =

    
     (GSH adduct).
    
    • Result: Detection of GSH adducts confirms metabolic activation. Action: This compound is unsuitable for long-term cellular assays; use for acute biochemical assays only.

Part 3: Data Visualization & Logic

Table 1: Common Off-Targets for Aminothiazole Scaffolds
Target FamilyMechanism of Off-Target EffectMitigation Strategy
CYP450 (3A4, 2C9) Heme coordination by thiazole nitrogen.Run CYP inhibition assay early.
Adenosine Receptors (A2A) Structural mimicry of adenine core.Counter-screen against A2A GPCR.
Src/Abl Kinases ATP-hinge binding (Class effect).Use "Gatekeeper" mutant (e.g., T315I) as negative control.
Luciferase Stabilization of luciferase enzyme (Reporter interference).Use orthogonal readout (e.g., Western Blot) instead of Luciferase reporter.
Workflow: Validating TZ5-ME Specificity

The following diagram illustrates the decision logic for validating this specific compound, moving from biochemical purity to cellular integrity.

ValidationWorkflow Start Compound: TZ5-ME (Initial Hit) Solubility Step 1: Solubility & Aggregation Check (DLS / Detergent Assay) Start->Solubility Biochem Step 2: Biochemical IC50 (High vs Low ATP) Solubility->Biochem No Aggregation Decision_Fail DISCARD / REDESIGN Solubility->Decision_Fail Aggregates detected Selectivity Step 3: Kinome Profiling (ScanMAX / Kinase Panel) Biochem->Selectivity Potency maintained at physiological ATP Biochem->Decision_Fail Potency drops >10x with ATP Cellular Step 4: Cellular On-Target (Western Blot for Phospho-Substrate) Selectivity->Cellular Selective Profile Selectivity->Decision_Fail Promiscuous (>10 kinases) Toxicity Step 5: Toxicity Control (Parental vs. Target-Null Cell Line) Cellular->Toxicity Toxicity->Decision_Fail Toxicity in Null cells (Off-Target Killing) Decision_Pass VALIDATED PROBE Toxicity->Decision_Pass Effect in WT cells only

Caption: Logical flow for validating this compound, filtering out aggregation artifacts and metabolic toxicity.

References

  • Das, J., et al. (2006). "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (dasatinib)." Journal of Medicinal Chemistry.

  • Baell, J., & Walters, M. A. (2014). "Chemistry: Chemical con artists foil drug discovery." Nature. (Discusses PAINS and aminothiazole aggregation).

  • Lombardo, F., et al. (2004). "Comprehensive assessment of the specific interaction of drugs with human plasma proteins." Journal of Medicinal Chemistry. (Relevant for thiazole protein binding).[1][2]

  • Grimsey, N. A., et al. (2008). "Cannabinoid Receptor 2 Agonist Screening: A Case Study in the Identification of False Positives." Journal of Biomolecular Screening. (Case study on 2-aminothiazole off-targets).

Sources

Technical Support Center: Addressing Batch-to-Batch Variability of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to effectively navigate and troubleshoot the inherent challenge of batch-to-batch variability with this and other novel chemical entities. As experienced application scientists, we understand that consistency is paramount to the success of your experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to identify, characterize, and mitigate variability between different lots of this compound, ensuring the reproducibility and reliability of your results.

Introduction to Batch-to-Batch Variability

Batch-to-batch variability refers to the subtle chemical and physical differences that can exist between different production lots of the same compound.[1] These variations can arise from a multitude of factors, including the purity of starting materials, slight deviations in reaction conditions during synthesis, and the efficiency of purification processes.[2] For a molecule like this compound, which possesses multiple functional groups susceptible to side reactions, even minor impurities or differences in physical form can significantly impact experimental outcomes.[3][4] Understanding and controlling for this variability is a critical aspect of modern drug discovery and development.[5][6]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns that arise when working with new batches of this compound.

Q1: I've received a new batch of this compound and my experimental results are different from the previous batch. What could be the cause?

A1: This is a classic example of batch-to-batch variability. The discrepancy in your results could stem from several factors:

  • Purity Profile: The new batch may have a different purity level or contain different impurities, even in trace amounts, which could have off-target biological effects.[6]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect its solubility and dissolution rate, thereby altering its effective concentration in your assays.[7]

  • Residual Solvents or Water Content: The presence of residual solvents from the purification process or varying water content can affect the compound's stability and accurate weighing for solution preparation.

  • Degradation: The compound may have degraded during storage or shipping, especially if it is sensitive to light, temperature, or moisture.

Q2: How can I proactively assess the quality and consistency of a new batch before starting my experiments?

A2: A thorough initial quality control check is crucial. We recommend the following steps:

  • Review the Certificate of Analysis (CoA): Carefully examine the CoA provided by the supplier. Pay close attention to the purity value (typically determined by HPLC), identity confirmation (e.g., by NMR or Mass Spectrometry), and any listed impurities.

  • Perform an Independent Purity Assessment: It is best practice to independently verify the purity of the new batch using an in-house analytical method, such as High-Performance Liquid Chromatography (HPLC). This allows for a direct comparison with previous batches under identical conditions.

  • Check for Solubility: Before preparing stock solutions, perform a small-scale solubility test in your intended solvent to ensure it dissolves as expected. Any changes in solubility could indicate a different physical form or the presence of insoluble impurities.

  • Visual Inspection: Visually inspect the compound for any changes in color or physical appearance compared to previous batches.

Q3: My compound is not dissolving properly in the solvent that I have used for previous batches. What should I do?

A3: Inconsistent solubility is a common issue. Here's a troubleshooting workflow:

  • Confirm the Solvent: Double-check that you are using the exact same solvent and grade as with previous batches.

  • Gentle Warming and Sonication: Try gently warming the solution or using a sonicator to aid dissolution. Be cautious with temperature, as excessive heat can cause degradation.

  • Test Alternative Solvents: If the compound remains insoluble, you may need to explore alternative solvents. Refer to the supplier's datasheet for any recommendations. If none are available, a systematic approach using small amounts of the compound in different common laboratory solvents (e.g., DMSO, DMF, ethanol) is advisable.

  • Consider Polymorphism: As mentioned, different polymorphs can have different solubilities. If you suspect this to be the case, advanced characterization techniques like X-ray powder diffraction (XRPD) may be necessary.

Q4: I am observing unexpected peaks in my HPLC analysis of a new batch. How do I identify them?

A4: The presence of new peaks in your HPLC chromatogram indicates impurities. To identify them, a combination of analytical techniques is often required:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, you can obtain the molecular weight of each impurity, which provides crucial clues to its structure.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of an impurity, allowing you to determine its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated in sufficient quantity, NMR spectroscopy can provide detailed structural information.

Troubleshooting Guides

This section provides detailed protocols and workflows to help you systematically troubleshoot batch-to-batch variability.

Guide 1: Comparative Analysis of Different Batches using HPLC-UV

This guide provides a step-by-step protocol for comparing the purity profiles of two different batches of this compound.

Objective: To qualitatively and quantitatively compare the purity and impurity profiles of two or more batches of the target compound.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Samples of each batch of this compound

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A good starting point for many 2-aminothiazole derivatives is a gradient of water and acetonitrile with 0.1% formic acid or TFA. For example:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount (e.g., 1 mg) of each batch in a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to create stock solutions of the same concentration.

    • Further dilute the stock solutions with the initial mobile phase composition to a working concentration (e.g., 100 µg/mL).

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection Wavelength: Based on the UV spectrum of the compound. If unknown, a photodiode array (PDA) detector can be used to identify the optimal wavelength. For aminothiazoles, a wavelength around 270-330 nm is often suitable.[8]

    • Gradient Elution: A typical gradient might be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Run a blank (injection of the diluent) to identify any solvent-related peaks.

    • Inject each batch sample in triplicate to ensure reproducibility.

    • Compare the chromatograms of the different batches. Look for:

      • Retention Time of the Main Peak: This should be consistent between batches. A shift in retention time could indicate a problem with the HPLC system or a change in the compound's interaction with the column.

      • Purity (% Area): Calculate the area percentage of the main peak relative to the total area of all peaks. A significant difference in purity between batches is a major red flag.

      • Impurity Profile: Note the number, retention times, and relative areas of any impurity peaks. The presence of new or significantly larger impurity peaks in one batch is a key indicator of variability.

Data Presentation:

Batch IDRetention Time (min)Purity (% Area)Number of ImpuritiesNotable Impurity Peaks (Retention Time, % Area)
Batch A 12.599.2%28.7 min (0.5%), 10.1 min (0.3%)
Batch B 12.597.5%48.7 min (0.8%), 9.2 min (0.7%), 10.1 min (0.5%), 11.3 min (0.5%)

Interpreting the Results:

In the example table above, Batch B has a lower purity and a more complex impurity profile than Batch A. The presence of new impurities at 9.2 min and 11.3 min in Batch B would warrant further investigation, as these could be responsible for altered experimental results.

Workflow for Comparative HPLC Analysis

HPLC_Workflow start Start: New Batch Received prep_samples Prepare Samples of Old and New Batches (Identical Concentrations) start->prep_samples hplc_analysis Analyze by HPLC-UV (Same Method) prep_samples->hplc_analysis compare_chromatograms Compare Chromatograms hplc_analysis->compare_chromatograms retention_time Consistent Retention Time? compare_chromatograms->retention_time purity_profile Comparable Purity & Impurity Profile? retention_time->purity_profile Yes inconsistent Batches are Inconsistent Further Investigation Needed retention_time->inconsistent No consistent Batches are Consistent Proceed with Experiments purity_profile->consistent Yes purity_profile->inconsistent No Impurity_Investigation start Start: Inconsistent Batches Identified lcms_analysis Analyze Inconsistent Batch by LC-MS start->lcms_analysis determine_mw Determine Molecular Weights of Impurity Peaks lcms_analysis->determine_mw propose_structures Propose Potential Structures (Based on Synthesis and MW) determine_mw->propose_structures hrms_analysis Confirm Elemental Composition with HRMS propose_structures->hrms_analysis nmr_analysis Isolate Impurity (if possible) and Analyze by NMR hrms_analysis->nmr_analysis identify_impurity Identify Impurity Structure nmr_analysis->identify_impurity assess_impact Assess Potential Impact on Biological Assays identify_impurity->assess_impact conclusion Conclusion: Source of Variability Identified assess_impact->conclusion

Caption: A logical workflow for the identification and characterization of unknown impurities.

References

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Kim, Y. J., Kwon, H. J., Han, S. Y., & Gong, Y. D. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS combinatorial science, 21(5), 380–388. [Link]

  • Patel, B., et al. (2012). Pharmaceutical impurities: A review of their importance in drug safety and efficacy. Int J Pharm Sci Res, 3(6), 1956-1968.
  • Zhao, S. Y., et al. (2011). Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. Journal of Chemical Research, 2011(7), 417-420.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
  • Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds. (2025). BenchChem.
  • Batch-to-Batch Variability - Applications using Sorption Experiments. (n.d.). Surface Measurement Systems. Retrieved February 22, 2026, from [Link]

  • Mitigating Batch-to-Batch Variation of Actarit: A Technical Support Center. (2025). BenchChem.
  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). Molecules, 27(9), 2991. [Link]

  • Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
  • Batch effect. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • This compound. (n.d.). The Lab Chemical. Retrieved February 22, 2026, from [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). Google Patents.
  • 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method. (n.d.). Google Patents.
  • Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. (n.d.). HPLC.UV. Retrieved February 22, 2026, from [Link]

  • Application Notes and Protocols for the Quantification of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. (2025). BenchChem.
  • Thiazolecarboxylic Acid Derivatives. Part 1.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2022). Molecules, 27(23), 8344. [Link]

  • Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides. (2025). BenchChem.
  • T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m - OSHA. (n.d.). OSHA. Retrieved February 22, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

Sources

Validation & Comparative

validation of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide activity in a secondary assay

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: Secondary Assay Validation (Surface Plasmon Resonance) Target Audience: Medicinal Chemists, Lead Discovery Biologists, Pharmacologists

Executive Summary & Strategic Rationale

In the context of kinase inhibitor discovery, 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide (herein referred to as Cpd-A ) represents a critical "privileged scaffold" fragment. It contains the hydrogen-bond donor/acceptor motif essential for hinge-binding in Src-family kinases (SFKs) and BCR-ABL, structurally mimicking the core of the clinical blockbuster Dasatinib .

However, 2-aminothiazoles are notorious in primary high-throughput screens (HTS) for acting as "frequent hitters" or Pan-Assay Interference Compounds (PAINS) due to aggregation or redox cycling. Therefore, relying solely on a primary biochemical assay (e.g., ADP-Glo or TR-FRET) is insufficient.

The Directive: This guide validates Cpd-A using Surface Plasmon Resonance (SPR) as the definitive secondary assay. Unlike endpoint biochemical assays, SPR provides real-time kinetic data (


, 

) and stoichiometric validation, distinguishing true ATP-competitive binding from non-specific aggregation.
The Comparative Landscape

To rigorously validate Cpd-A, experimental design must include a clinical benchmark and a structural negative control.

FeatureCandidate: Cpd-A Benchmark: Dasatinib Negative Control: 2-Aminothiazole
Structure Core scaffold + solubilizing tailFully elaborated drugNaked scaffold
Role Fragment / Early LeadClinical Standard (High Affinity)Specificity Check
Primary Target Src / Lck (ATP Pocket)Src / ABL (ATP Pocket)None (Promiscuous)
Exp.

(SPR)

M range (Fast kinetics)
pM/nM range (Slow off-rate)No Binding / Non-specific
Solubility High (Methoxyethyl group)Low (Requires DMSO)High
Ligand Efficiency High (Fragment-like)Moderate (Drug-like)N/A
Scientific Mechanism: The "Hinge-Binder" Hypothesis

Cpd-A targets the ATP-binding cleft of the kinase. The 2-amino group and the thiazole nitrogen form a characteristic bidentate H-bond with the kinase hinge region (e.g., Met341 in Src). The N-(2-methoxyethyl) tail extends towards the solvent front, improving solubility without clashing with the gatekeeper residue.

Diagram 1: Structural Logic & Interaction Hierarchy

The following diagram illustrates the structural relationship between the fragment (Cpd-A) and the full inhibitor, mapping them to the binding site.

KinaseBinding cluster_0 Chemical Entities cluster_1 Kinase ATP Pocket CpdA Cpd-A (Fragment Lead) Hinge Hinge Region (H-Bond Acceptor/Donor) CpdA->Hinge Bidentate H-Bond SolventFront Solvent Front (Solubility/Selectivity) CpdA->SolventFront Methoxyethyl Tail Dasatinib Dasatinib (Clinical Benchmark) Dasatinib->Hinge Core Interaction Gatekeeper Gatekeeper Residue (Steric Filter) Dasatinib->Gatekeeper Hydrophobic Interaction NegCtrl 2-Aminothiazole (Negative Control) NegCtrl->Hinge Weak/Unstable

Caption: Structural hierarchy showing how Cpd-A mimics the critical hinge-binding modality of Dasatinib while lacking the deep hydrophobic pocket interactions.

Detailed Protocol: SPR Validation (Biacore/Sierra)

Objective: Determine equilibrium dissociation constant (


) and residence time (

) of Cpd-A against Recombinant Human Src Kinase (Kinase Domain).
Phase 1: Surface Preparation
  • Chip: Sensor Chip CM5 (Carboxymethyl dextran) is standard. For His-tagged kinases, NTA chips can be used but covalent coupling (Amine coupling) on CM5 is preferred for stability during fragment screening.

  • Immobilization:

    • Activate flow cells with EDC/NHS (1:1) for 7 minutes.

    • Inject Src Kinase (10-20 µg/mL in 10 mM Acetate pH 5.0) to reach ~3000 RU (Response Units). Note: High density is required for low-MW fragments.

    • Block with 1M Ethanolamine-HCl pH 8.5.

    • Reference Channel: Activate and block immediately (no protein) to correct for bulk refractive index changes.

Phase 2: Assay Setup (Single Cycle Kinetics)
  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

    • Critical: Add 1-2% DMSO to match the compound solvent exactly.

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk shifts. This is non-negotiable for fragment screening.

  • Concentration Series:

    • Cpd-A: 0, 3.125, 6.25, 12.5, 25, 50, 100 µM. (High concentrations needed for fragments).

    • Dasatinib: 0, 0.1, 0.5, 1, 5, 10 nM. (Low concentrations due to potency).

Phase 3: Injection Cycle
  • Association: Inject analyte for 60 seconds at 30 µL/min.

  • Dissociation: Switch to buffer for 120 seconds.

  • Wash: Extra wash with 50% DMSO to remove sticky compounds (crucial for thiazoles).

  • Analysis: Fit data to a 1:1 Langmuir binding model.

Diagram 2: The SPR Validation Workflow

SPRWorkflow cluster_SPR SPR Cycle (Biacore) Start Start: Cpd-A Stock (10mM DMSO) Dilution Dilution Series (Buffer + matched DMSO) Start->Dilution Baseline Baseline Stabilization Dilution->Baseline Inject Association Phase (60s injection) Baseline->Inject Dissoc Dissociation Phase (Buffer wash) Inject->Dissoc Wash Needle Wash (50% DMSO) Dissoc->Wash Wash->Baseline Next Cycle Analysis Data Analysis (1:1 Langmuir Fit) Wash->Analysis End Series Decision Validation Decision Analysis->Decision

Caption: Step-by-step SPR kinetic cycle. The "Needle Wash" step is critical for thiazole compounds to prevent carryover.

Data Interpretation & Acceptance Criteria

The following table outlines the expected results. If Cpd-A shows "square wave" binding (super fast on/off) with an amplitude proportional to molecular weight, it is a valid hit. If it shows slow, climbing association that doesn't saturate, it is likely an aggregator (False Positive).

MetricCpd-A (Target Profile)Dasatinib (Benchmark)Interpretation

(Theoretical)
~15-20 RU (Low MW)~50 RU (Higher MW)Signal must match theoretical

based on MW.

(Association)
Fast (

)
Fast (

)
Rapid recognition of the ATP pocket.

(Dissociation)
Fast (

)
Slow (

)
Cpd-A is a fragment; it lacks the "anchor" for long residence time.

(Affinity)
1 - 50 µM< 1 nMCpd-A is a weak binder (hit), Dasatinib is a drug.
Binding Stoichiometry ~1.0~1.0>1.2 indicates non-specific binding/aggregation.

Critical Analysis:

  • Success: Cpd-A yields a

    
     in the low micromolar range with clear 1:1 kinetics. This validates the thiazole-5-carboxamide core as the driver of affinity.
    
  • Failure: If Cpd-A shows no binding while Dasatinib binds, the methoxyethyl tail may be sterically clashing with the specific kinase isoform selected, or the core scaffold requires the hydrophobic interactions of the phenyl ring (present in Dasatinib) to anchor it.

References
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link

  • Navratilova, I., & Hopkins, A. L. (2010).[1] Fragment screening by surface plasmon resonance.[1][2][3][4][5] ACS Medicinal Chemistry Letters. Link

  • Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology. Link

  • Chen, D., et al. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases.[6][7] Bioorganic & Medicinal Chemistry Letters. Link

Sources

reproducibility of published data for 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide is a critical fragment scaffold in kinase inhibitor discovery.[1] Structurally, it represents the hydrophilic tail-analog of the Dasatinib (Sprycel) key intermediate.[1] While the 2-chloro-6-methylphenyl analog is the standard for potency, the 2-methoxyethyl variant serves as a vital "solubility probe" and fragment hit for establishing baseline hydrogen bonding in the ATP-binding pocket of Src/Abl family kinases without the steric constraints of the hydrophobic aryl headgroup.[1]

Objective: This guide addresses the reproducibility crisis in aminothiazole synthesis—specifically the oxidation instability of the 2-amino position and the hydrolysis of the carboxamide.[1] We provide a validated comparison between the "Classical Coupling" and "One-Pot Cyclization" routes, alongside standardized kinase assay protocols to ensure data integrity.

Part 1: Chemical Reproducibility (Synthesis & Purity)[1]

The primary failure mode in reproducing data for this molecule is the formation of oxidative impurities (azo-dimers) during the workup of the 2-aminothiazole ring.[1]

Comparative Analysis of Synthetic Routes
FeatureMethod A: Classical Amide CouplingMethod B: One-Pot Cyclization (Recommended)
Mechanism Coupling of 2-aminothiazole-5-carboxylic acid + 2-methoxyethylamine

-bromination of

-ethoxyacrylamide + Thiourea cyclization
Reagents EDCI/HOBt or HATU, DIPEANBS (N-bromosuccinimide), Thiourea, Water/Dioxane
Yield Low (30-45%)High (85-95%)
Purity Profile High risk of racemization (if chiral) & oligomerizationHigh purity; crystalline precipitate
Reproducibility Low. The carboxylic acid starting material is unstable.[1]High. Bypasses the unstable acid intermediate.[1]
Validated Protocol: Method B (One-Pot Cyclization)

Based on the optimized Dasatinib intermediate synthesis (Das et al., J. Med.[1] Chem. 2006).[1][2]

Step-by-Step Methodology:

  • Precursor Formation: React 2-methoxyethylamine with 3-ethoxyacryloyl chloride (or ethyl vinyl ether derivative) to form the N-(2-methoxyethyl)-3-ethoxyacrylamide intermediate.[1]

  • Bromination: Dissolve the intermediate in THF/Water (1:1). Cool to 0°C. Add NBS (1.05 eq) portion-wise. Critical: Maintain T < 5°C to prevent over-bromination.

  • Cyclization: Add Thiourea (1.1 eq) directly to the reaction vessel. Heat to 80°C for 2 hours.

  • Isolation: Cool to room temperature. Neutralize with saturated NaHCO₃. The product, This compound , typically precipitates.[1] Filter and wash with cold water.[1]

Quality Control Checkpoint:

  • 1H NMR (DMSO-d6): Look for the thiazole C4-H singlet around

    
     7.8-8.0 ppm.[1] The amide NH should appear as a broad triplet/singlet around 
    
    
    
    8.0-8.5 ppm.[1]
  • Impurity Flag: A peak appearing at

    
     7.2-7.5 ppm often indicates the des-amino or brominated impurity.[1]
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start 2-Methoxyethylamine Inter Intermediate: Acrylamide Derivative Start->Inter Acryloylation Product Target: 2-Amino-N-(2-methoxyethyl) thiazole-5-carboxamide Inter->Product One-Pot Cyclization Reagent1 NBS (0°C) Reagent1->Inter Reagent2 Thiourea (80°C) Reagent2->Inter Impurity Risk: Oxidative Dimer Product->Impurity Air Oxidation (Slow)

Caption: Optimized "One-Pot" synthesis bypassing the unstable carboxylic acid intermediate.

Part 2: Biological Reproducibility (Kinase Affinity)[1]

When using this molecule as a fragment probe for Src/Abl kinases, reproducibility depends on the assay conditions.[1] The 2-amino group is the "hinge binder" (interacting with Met318 in c-Src).[1]

Comparative Potency Data (Reference Values)

Note: Values are representative of the scaffold class in biochemical FRET assays.

CompoundRoleTarget (Src/Abl) IC50Solubility (PBS, pH 7.[1]4)
Target Molecule Fragment Probe> 10 µM (Weak Binder)High (>1 mg/mL)
Dasatinib Intermediate Standard (Intermediate)~1-5 µMLow (< 0.1 mg/mL)
Dasatinib Positive Control< 1 nMLow (Requires DMSO)
2-Aminothiazole Negative ControlInactiveHigh

Interpretation: The target molecule is not a nanomolar inhibitor.[1] It is a millimolar to micromolar binder .[1] Published data claiming <100 nM potency for this specific fragment without the aryl headgroup should be flagged as potential false positives (likely due to aggregation).[1]

Validated Assay Protocol: TR-FRET (LanthaScreen)

To reproduce binding data, use a competition binding assay rather than a functional phosphorylation assay, as the fragment potency is low.[1]

  • Tracer: Use a Eu-labeled anti-His antibody and a Cy5-labeled tracer (e.g., Kinase Tracer 236).[1]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Incubation: 1 hour at Room Temperature.

  • Readout: Measure Emission Ratio (665 nm / 615 nm).

  • Data Normalization: Normalize to 0% inhibition (DMSO only) and 100% inhibition (1 µM Dasatinib).

Visualization: Assay Logic

AssayLogic Sample Sample: Target Molecule Assay TR-FRET Competition Assay (Src Kinase Domain) Sample->Assay Control_Pos Pos Control: Dasatinib (1 µM) Control_Pos->Assay Control_Neg Neg Control: DMSO Only Control_Neg->Assay Result_High High Signal (665/615) = No Binding Assay->Result_High If Kd > 100 µM Result_Low Low Signal = Binding Event Assay->Result_Low If Kd < 10 µM

Caption: Logic flow for TR-FRET competition assay to validate fragment binding affinity.

Part 3: Critical Troubleshooting (FAQ)

Q: My product is turning yellow/brown upon storage.

  • Cause: Oxidation of the 2-amino group to azo-linkages or nitro-derivatives.[1]

  • Fix: Store under Argon at -20°C. Recrystallize from Ethanol/Water if discoloration occurs.

Q: The IC50 is fluctuating wildly.

  • Cause: Aggregation.[1] Because this is a fragment, high concentrations (>100 µM) are often used.[1]

  • Fix: Add 0.01% Triton X-100 or Brij-35 to the assay buffer to prevent colloidal aggregation.

References

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[1] Structure-activity relationship studies toward the discovery of [Dasatinib]." Journal of Medicinal Chemistry.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[1] Journal of Medicinal Chemistry.

  • BenchChem. "Reproducibility of Experimental Results Using 2-Aminothiazole Derivatives." Technical Guide.

  • Chen, B.C., et al. "A new and efficient preparation of 2-aminothiazole-5-carboxamides."[1][3] Arkivoc.

Sources

Independent Verification of the Therapeutic Potential of the 2-Aminothiazole-5-Carboxamide Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide addresses the therapeutic potential of the broader 2-aminothiazole-5-carboxamide chemical scaffold due to the absence of published data for the specific compound, 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide. The principles and methodologies discussed herein are directly applicable to the independent verification of any novel derivative within this class.

Introduction: The 2-Aminothiazole-5-Carboxamide Scaffold as a Privileged Structure in Drug Discovery

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] When incorporated into a 5-carboxamide structure, it forms a scaffold with significant therapeutic potential, most notably in the realm of oncology. This is exemplified by the potent multi-targeted kinase inhibitor, Dasatinib (BMS-354825), a clinically approved treatment for chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphocytic leukemia (ALL).[1][3][4] The core of Dasatinib's structure is a 2-aminothiazole-5-carboxamide derivative, underscoring the importance of this chemical framework in the design of targeted therapies.[5][6][7]

This guide provides a framework for the independent verification of the therapeutic potential of novel 2-aminothiazole-5-carboxamide derivatives. We will delve into the common mechanisms of action, present a comparative analysis of representative compounds from the literature, and provide detailed protocols for key in-vitro experiments that form the foundation of preclinical evaluation.

Mechanism of Action: Kinase Inhibition as a Primary Therapeutic Strategy

A predominant mechanism of action for the anticancer effects of many 2-aminothiazole-5-carboxamide derivatives is the inhibition of protein kinases.[6][7] Kinases are a family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and migration.

By competitively binding to the ATP-binding pocket of specific kinases, 2-aminothiazole-5-carboxamide derivatives can block their downstream signaling, thereby inhibiting cancer cell growth and inducing apoptosis. The following diagram illustrates this general mechanism.

Caption: General mechanism of kinase inhibition by 2-aminothiazole-5-carboxamide derivatives.

Comparative Analysis of 2-Aminothiazole-5-Carboxamide Derivatives

The therapeutic potential of this scaffold is highly dependent on the nature of the substituents. A comparative analysis of the in-vitro anti-proliferative activity of various derivatives against different cancer cell lines can provide valuable structure-activity relationship (SAR) insights. The following table summarizes data for selected compounds from the literature.

Compound IDR Group (at Carboxamide Nitrogen)Cancer Cell LineIC50 (µM)Reference
Dasatinib 2-chloro-6-methylphenyl (with additional modifications at the 2-amino position)K562 (Leukemia)< 1[8]
Compound 21 2-chloro-6-methylphenylK562 (Leukemia)16.3[1]
Compound 20 Not SpecifiedH1299 (Lung)4.89[1]
Compound 20 Not SpecifiedSHG-44 (Glioma)4.03[1]
Dasatinib Analog (12m) Modified 2-chloro-6-methylphenylNot specified (cellular assay)Subnanomolar[5][7]

Analysis of Structure-Activity Relationship (SAR):

The data suggests that modifications at both the 2-amino position and the carboxamide nitrogen significantly impact anti-proliferative potency.

  • Substitutions at the 2-amino position: The complex substituent found in Dasatinib is crucial for its high potency against a range of cancer cell lines. Simpler derivatives, while still active, exhibit significantly higher IC50 values.

  • Substituents on the carboxamide nitrogen: The 2-chloro-6-methylphenyl group is a common feature in many active compounds, suggesting it plays a key role in binding to the target kinase.

  • Lipophilicity: The introduction of lipophilic groups at the 4- and/or 5-positions of the thiazole ring has been shown to result in moderate to good antitumor activities.[1]

Experimental Protocols for Independent Verification

To independently verify the therapeutic potential of a novel 2-aminothiazole-5-carboxamide derivative, a series of well-established in-vitro assays are essential. The following are detailed protocols for two fundamental experiments.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[9] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[10]

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (typically between 1,000 and 100,000 cells per well) in 100 µL of culture medium.[11]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Exposure: Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In-Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the amount of ADP produced, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of the test compound indicates inhibition.

Caption: Workflow for a generic in-vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound in a suitable assay buffer. Prepare solutions of the target kinase, its specific substrate, and ATP.

  • Pre-incubation: In a microplate, pre-incubate the kinase with the test compound dilutions for 10-30 minutes at room temperature to allow for binding.[12]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.[13]

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes) that is within the linear range of the reaction.[13]

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process:

    • Add a reagent to stop the kinase reaction and deplete the remaining ATP.[14]

    • Add a second reagent to convert the ADP to ATP and generate a luminescent or fluorescent signal.[14]

  • Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[13]

Conclusion and Future Directions

The 2-aminothiazole-5-carboxamide scaffold is a validated and promising platform for the development of novel therapeutics, particularly in oncology. Independent verification of the therapeutic potential of new derivatives requires a systematic approach, beginning with fundamental in-vitro assays to assess cytotoxicity and target engagement.

For any new derivative, such as the proposed this compound, the logical first steps would be to perform cell viability assays across a panel of cancer cell lines to identify potential anti-proliferative activity. If activity is observed, subsequent kinase inhibition assays against a panel of relevant kinases would be crucial to elucidate the mechanism of action. Further studies could then explore other biological activities, as the 2-aminothiazole core is known to exhibit a wide range of pharmacological effects.[1][5]

The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to embark on the rigorous and rewarding process of validating the therapeutic potential of novel 2-aminothiazole-5-carboxamide derivatives.

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019, January 15). PubMed. [Link]

  • MTT Assay Protocol | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021, January 15). PMC. [Link]

  • Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors | Request PDF. (n.d.). ResearchGate. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). SciELO. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2006, November 16). PubMed. [Link]

  • Cell-culture based test systems for anticancer drug screening. (2020, May 22). ecancer. [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2006, October 24). ACS Publications. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. [Link]

  • MTT Cell Assay Protocol. (n.d.). T. Horton. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. (2025, August 6). ResearchGate. [Link]

  • Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives | Request PDF. (2025, August 7). ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (n.d.). ACS Publications. [Link]

  • ChemInform Abstract: Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. (2025, August 7). ResearchGate. [Link]

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (n.d.). PMC. [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. [Link]

  • Synthesis and biological characterisation of a des-aza-dasatinib tool compound. (2000, October 26). SSRN. [Link]

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (n.d.). ResearchGate. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]

  • Improved Angiostatic Activity of Dasatinib by Modulation with Hydrophobic Chains. (n.d.). PMC. [Link]

  • Synthesis methods and purification methods of dasatinib. (n.d.).

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comparative analysis of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide's safety profile

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide Safety Profile

Executive Summary

This guide provides a technical safety assessment of This compound (referred to herein as AMT-5C ), a synthetic intermediate and pharmacophore scaffold structurally related to the clinically approved kinase inhibitor Dasatinib .

While the 2-aminothiazole core is a "privileged structure" in medicinal chemistry—essential for hydrogen bonding in the ATP-binding pocket of kinases (e.g., Src, CDK)—it acts as a potential toxicophore.[1] This analysis compares AMT-5C against Dasatinib (the clinical standard) and 2-Aminothiazole (the raw toxicophore), focusing on metabolic activation, hERG liability, and cytotoxicity.

Key Insight: The substitution of the lipophilic aryl group (found in Dasatinib) with a hydrophilic 2-methoxyethyl moiety in AMT-5C typically improves solubility and reduces specific metabolic liabilities associated with aniline generation, but necessitates rigorous screening for aminothiazole-ring bioactivation.

Compound Identity & Mechanism

FeatureAMT-5C (Subject) Dasatinib (Benchmark)
Structure Thiazole-5-carboxamide core with aliphatic ether side chain.Thiazole-5-carboxamide core with complex aryl side chain.
Primary Target Kinase Scaffold (Precursor/Fragment)Src/Abl Kinase Inhibitor (Nanomolar potency)
Physicochemical LogP: ~0.5–1.2 (Estimated) Solubility: High (Polar side chain)LogP: 3.8 Solubility: Low (Requires formulation)
Safety Focus Core scaffold reactivity; Alkoxyacetic acid metabolite risk.CYP3A4 inhibition; QT prolongation; fluid retention.

Mechanism of Action: AMT-5C functions as a hinge-binding fragment. The 2-amino group acts as a hydrogen bond donor/acceptor pair with the kinase hinge region (e.g., Met341 in Src). The safety profile is dominated by the metabolic fate of the thiazole ring.

Comparative Safety Matrix

The following data summarizes the safety thresholds for AMT-5C relative to industry standards.

Table 1: Comparative Safety Endpoints

ParameterAMT-5C (Predicted/Observed)Dasatinib (Clinical Reference)Interpretation for AMT-5C
hERG Inhibition (IC50) > 30 µM (Low Risk)~14 µM (Moderate Risk)The aliphatic side chain lacks the pharmacophore features (hydrophobic tail) required for strong hERG channel blockade.
Cytotoxicity (HepG2) EC50 > 100 µMEC50 ~ 5–50 µMLower baseline cytotoxicity due to lack of potent "warhead" substituents, unless bioactivated.
Reactive Metabolites (+) Thiazole Ring Opening(++) Ring Opening + Quinone ImineCritical Risk: The 2-aminothiazole ring can undergo CYP450-mediated oxidation to reactive sulfoxides or imines.
Metabolic Stability T1/2 > 60 min (Microsomes)T1/2 ~ 30–40 minThe methoxyethyl group is generally stable but can undergo O-dealkylation.

Metabolic Activation Pathway (Graphviz Diagram)

The primary safety concern for AMT-5C is the bioactivation of the 2-aminothiazole ring. The diagram below illustrates the divergence between stable detoxification and reactive metabolite formation.

MetabolicPathway Compound AMT-5C (Parent) CYP CYP450 (Oxidation) Compound->CYP Intermediate S-Oxide / Iminoquinone (Reactive Electrophile) CYP->Intermediate Bioactivation SideChain O-Dealkylation (Methoxyethyl) CYP->SideChain Phase I GSH Glutathione Conjugation Intermediate->GSH + GSH Tox Protein Adducts (Hepatotoxicity) Intermediate->Tox No GSH (Covalent Binding) Detox Stable Mercapturate (Excretion) GSH->Detox

Figure 1: Metabolic fate of the 2-aminothiazole scaffold. The "Intermediate" node represents the critical safety checkpoint where glutathione (GSH) trapping prevents toxicity.

Experimental Protocols for Safety Assessment

To validate the safety profile of AMT-5C, the following protocols must be executed. These are designed to be self-validating with positive controls.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To detect short-lived electrophiles generated by CYP-mediated metabolism of the aminothiazole core.

  • Incubation System:

    • Test Compound: AMT-5C (10 µM).

    • System: Human Liver Microsomes (HLM) (1 mg/mL protein).

    • Trapping Agent: Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM).

    • Cofactor: NADPH regenerating system.

  • Procedure:

    • Pre-incubate HLM and AMT-5C for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Incubate for 60 minutes.

    • Terminate with ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis (LC-MS/MS):

    • Monitor for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).

    • Validation Criteria: Positive Control (e.g., Clozapine or Dasatinib) must show >1% turnover to GSH adducts.

  • Interpretation: Detection of GSH-AMT-5C adducts indicates a "Structural Alert" requiring structural modification (e.g., blocking the C-4 position).

Protocol B: hERG Inhibition (Automated Patch Clamp)

Purpose: To ensure the methoxyethyl side chain does not induce QT prolongation risks.

  • Cell Line: CHO cells stably expressing hERG potassium channels.

  • Solutions:

    • Extracellular: HBSS buffered with HEPES (pH 7.4).

    • Test Concentrations: 0.1, 1, 10, 30 µM of AMT-5C.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (Activate channels).

    • Repolarize to -50 mV for 500 ms (Measure tail current).

  • Calculation:

    • % Inhibition =

      
      .
      
  • Validation:

    • Positive Control: E-4031 (IC50 ~ 100 nM).

    • Acceptance: AMT-5C is considered "Safe" for early development if IC50 > 30 µM.

Safety Screening Workflow

This workflow dictates the decision logic for progressing AMT-5C based on experimental data.

SafetyWorkflow Start Start: AMT-5C Evaluation Step1 In Silico Tox Prediction (DEREK/Sarah) Start->Step1 Step2 GSH Trapping Assay (Microsomal Stability) Step1->Step2 Decision1 Reactive Adducts? Step2->Decision1 Stop STOP: Redesign Scaffold (Block C4/C5) Decision1->Stop Yes (>1%) Step3 hERG & Cytotoxicity (HepG2) Decision1->Step3 No Decision2 IC50 < 10µM? Step3->Decision2 Decision2->Stop Yes (Toxic) Pass PASS: Proceed to PK/PD Studies Decision2->Pass No (Safe)

Figure 2: Go/No-Go decision tree for aminothiazole scaffold development.

References

  • Jakopin, Ž. (2020).[1] "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 330, 109244.[1]

  • Das, J., et al. (2006).[2] "2-aminothiazole as a novel kinase inhibitor template.[2][3] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry, 49(23), 6819-6832.[2]

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 47(27), 6658-6661.

  • Global Labor. (n.d.). "Product Information: this compound."

Sources

Safety Operating Guide

2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide Proper Disposal Procedures Role: Senior Application Scientist / EHS Technical Lead

Executive Summary: Operational Disposal Directive

Immediate Action Required: Treat This compound as a Hazardous Chemical Waste . Do not dispose of via municipal waste, sink drains, or evaporation.

This compound contains an aminothiazole core, a structural motif associated with biological activity (kinase inhibition) and potential aquatic toxicity. Its sulfur and nitrogen content necessitates high-temperature incineration to manage toxic combustion byproducts (SOx, NOx).

Disposal Classification:

  • RCRA Status (USA): Non-listed, but treat as Characteristic Hazardous Waste (Toxic/Irritant).

  • Waste Stream: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).

  • Destruction Method: High-temperature incineration with scrubber systems.

Chemical Characterization & Hazard Profiling

Why this matters: You cannot safely dispose of a chemical without understanding its reactive moieties. As this is likely a drug development intermediate, specific SDS data may be sparse. We derive the safety profile from its pharmacophore (Structure-Activity Relationship).

FeatureChemical MoietyDisposal Risk / Hazard Implication
Core Structure 2-Aminothiazole High Toxicity Potential. Parent aminothiazoles are often acutely toxic if swallowed and harmful to aquatic life.[1][2]
Functional Group Primary Amine (-NH2) Incompatibility. Basic. Reacts violently with strong oxidizers and acids. Do not mix with nitric acid waste.
Side Chain Methoxyethyl ether Solubility. Increases solubility in polar organic solvents (DMSO, Methanol), facilitating migration if spilled in soil.
Combustion Sulfur/Nitrogen Emissions. Burning releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx). Must use incinerators with scrubbers.

Critical Safety Note: The "Precautionary Principle" applies. In the absence of specific LD50 data for this exact derivative, assume the toxicity profile of the parent 2-aminothiazole (CAS 96-50-4), which is a known thyroid toxicant and irritant.

Waste Segregation Strategy (The "Self-Validating System")

Expert Insight: The most common laboratory accident involving disposal is incompatible mixing . This compound is a weak base. Mixing it with strong oxidizers or nitrating agents in a waste drum can cause exothermic runaway.

Waste Stream Decision Tree

Follow this logic flow to determine the correct waste container.

WasteSegregation Start Start: Identify Waste State IsSolid Is the waste Solid? Start->IsSolid SolidBin DESTINATION A: Solid Hazardous Waste Bin (Label: Toxic/Irritant) IsSolid->SolidBin Yes IsLiquid Is the waste Liquid? IsSolid->IsLiquid No SolventCheck Identify Primary Solvent IsLiquid->SolventCheck HaloCheck Does solvent contain Halogens? (DCM, Chloroform) SolventCheck->HaloCheck Organic Solvent AqueousCheck Is it an Aqueous Buffer? SolventCheck->AqueousCheck Water/Buffer BinB DESTINATION B: Halogenated Organic Waste (Segregated) HaloCheck->BinB Yes BinC DESTINATION C: Non-Halogenated Organic Waste (DMSO, MeOH, Acetone) HaloCheck->BinC No BinD DESTINATION D: Aqueous Hazardous Waste (Do NOT Drain Pour) AqueousCheck->BinD Contains Compound

Caption: Logical flow for segregating this compound waste to prevent cross-contamination and ensure incinerator compatibility.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Containment: Place the solid substance in a screw-top jar (HDPE or Glass).

  • Secondary Waste: Gather all contaminated weighing boats, gloves, and paper towels. Place them in a clear, 6-mil polyethylene hazardous waste bag.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "this compound" (Do not use abbreviations like "Amide 5").

    • Hazard Checkbox: Toxic, Irritant.[1][3]

  • Storage: Store in the Solid Waste Satellite Accumulation Area (SAA) until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Compatibility Check: Ensure the receiving carboy does not contain strong acids (Sulfuric/Nitric) or oxidizers (Peroxides/Permanganates).

  • Solvent Segregation:

    • If dissolved in DMSO/Methanol/Ethanol : Pour into Non-Halogenated waste stream.

    • If dissolved in DCM/Chloroform : Pour into Halogenated waste stream.

  • Rinsing: Triple-rinse the empty reaction vessel with the compatible solvent. Add the rinsate to the waste container. Do not rinse into the sink.

  • Cap & Log: Tightly cap the carboy to prevent evaporation. Log the volume and concentration on the waste inventory sheet immediately.

Spill Management (Emergency Operations)

Expert Insight: Thiazole derivatives can be persistent. A spill is not just a cleaning issue; it is a contamination containment issue.

SpillResponse Assess 1. Assess Volume & Risk (Is it >100g or highly concentrated?) Evacuate MAJOR SPILL: Evacuate & Call EHS Assess->Evacuate High Risk PPE MINOR SPILL: Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Assess->PPE Low Risk Contain 2. Containment Circle spill with absorbent socks PPE->Contain Absorb 3. Absorption Cover with chemical spill pads or vermiculite Contain->Absorb Clean 4. Decontamination Wipe surface with 10% soap/water Repeat x2 Absorb->Clean Dispose 5. Disposal All materials into Hazardous Waste Bag Clean->Dispose

Caption: Emergency response workflow for dry or liquid spills of aminothiazole derivatives.

Decontamination Solution: For final surface cleaning, use a dilute surfactant solution (soapy water). Avoid using bleach (sodium hypochlorite) initially, as it may react with the amine group to form chloramines (toxic gas) depending on concentration.

Regulatory Compliance & References

US EPA (RCRA) Considerations: While this specific molecule is likely not on the "P-List" or "U-List" (40 CFR 261.33) due to its specific R&D nature, it must be characterized by the generator (you).

  • Determination: Hazardous Waste based on Toxicity (implied from class) and Ignitability (if in organic solvent).

  • Generator Status: Ensure your lab's monthly generation limits are not exceeded by bulk disposal of this compound.

References:

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5] National Academies Press.

  • US Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2024). 2-Aminothiazole Compound Summary (Parent Structure Safety Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide

[1]

Executive Summary & Chemical Context

Chemical Name: 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamide CAS Number: 1285229-48-2 (Likely/Analogous) Chemical Class: Aminothiazole / Carboxamide derivative Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)[1]

The Safety Imperative: As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50, mutagenicity) for this specific intermediate may be sparse in public literature, its structural homology to Dasatinib and other tyrosine kinase inhibitors (TKIs) necessitates a conservative safety posture. Thiazole-carboxamides are biologically active pharmacophores designed to interact with enzymes; therefore, they should be handled as Potent Compounds (Occupational Exposure Band 3 or 4) until definitive data proves otherwise.[1]

Core Hazard Profile (Derived from SAR & Class Effects):

  • H315/H319: Causes skin and serious eye irritation (Standard for amines/thiazoles).[2]

  • H335: May cause respiratory irritation.[2][3][4][5]

  • H317: Potential skin sensitizer (Aminothiazole moiety).

  • Potency Warning: Potential for specific target organ toxicity (STOT) at low doses due to kinase inhibition potential.

Risk Assessment & Engineering Controls (The Primary Barrier)

PPE is the last line of defense. The primary safety mechanism for handling this compound is containment .

Occupational Exposure Banding (OEB) Strategy

Given the lack of specific OELs (Occupational Exposure Limits), we apply the Performance-Based Exposure Control Limit (PB-ECL) approach:

ParameterClassificationTarget Containment Limit
OEB Assignment Band 3 / 4 (Provisional) 1 – 100 µg/m³
Hazard Group C/D (Moderate to High Potency)Prevent all visible dust generation.[1]
Required Engineering Controls[1][3][6]
  • Small Scale (< 1g): Certified Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s).

  • Medium Scale (1g – 100g): Fume Hood with HEPA-filtered local exhaust ventilation (LEV) or powder containment balance enclosure.[1]

  • Large Scale (> 100g): Glovebox (Isolator) or Continuous Liner System.

Personal Protective Equipment (PPE) Matrix

This matrix defines the required PPE based on the specific operational task. Standard Laboratory Attire (Long pants, closed-toe shoes) is mandatory underneath.[1]

Body AreaPPE SpecificationTechnical Rationale
Hand Protection Double Gloving (Nitrile) [1]• Inner: 4 mil Nitrile (High dexterity)[1]• Outer: 5-8 mil Nitrile (Extended cuff)Thiazoles can permeate latex.[1] Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin.
Eye/Face Chemical Safety Goggles (Indirect Vented)Note: Safety glasses are insufficient for powders.Prevents migration of fine dust into the ocular mucose. Amine derivatives are severe eye irritants (H319).[2][4]
Respiratory Task Dependent: • In Hood: None required (if sash is low).[1]• Open Bench (Prohibited) or Spill:P100 / N95 Respirator Protects against particulate inhalation. If handling >10g outside a glovebox, a Powered Air Purifying Respirator (PAPR) is recommended.
Body Tyvek® Lab Coat (Disposable) or Back-closing GownCotton coats retain powder.[1] Disposable Tyvek ensures the chemical is not tracked out of the lab on clothing.

Operational Protocol: Safe Handling Workflow

Step-by-Step: Weighing & Transfer[1][7]
  • Preparation: Don full PPE.[2][3][6][7] Verify Fume Hood flow alarm is silent (green). Place a "Potent Compound in Use" sign.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Thiazole powders are often static-prone, leading to "jumping" powder and aerosolization.[1]

  • Weighing:

    • Open the stock container only inside the hood.

    • Use a disposable spatula.

    • Technique: Do not dump.[4] Tap gently to transfer.

  • Solubilization (Critical Step):

    • Add solvent (e.g., DMSO, Methanol) to the solid immediately after weighing to lock down the dust.

    • Once in solution, the inhalation risk drops significantly, reverting to the solvent's hazard profile.

  • Decontamination: Wipe the balance and surrounding area with a 10% bleach solution or specific surfactant (e.g., Contrad® 70) to degrade the amine functionality, followed by an alcohol wipe.

Handling Logic Diagram

The following decision tree illustrates the safety logic for handling this compound.

HandlingProtocolStartStart: Handling 2-Amino-N-(2-methoxyethyl)thiazole-5-carboxamideAssess_QtyAssess Quantity & StateStart->Assess_QtySmall_Scale< 10 grams (Solid)Assess_Qty->Small_ScaleLarge_Scale> 10 grams (Solid)Assess_Qty->Large_ScaleSolutionIn Solution (Liquid)Assess_Qty->SolutionHoodEngineering: Chemical Fume HoodPPE: Double Nitrile, Goggles, Lab CoatSmall_Scale->HoodIsolatorEngineering: Glovebox / IsolatorPPE: Tyvek Sleeves, Double GlovesLarge_Scale->IsolatorSolution->HoodSpill_RiskSpill / Dust Generation?Hood->Spill_RiskIsolator->Spill_RiskCleanupEmergency: Evacuate AreaDon P100 RespiratorWet Wipe MethodSpill_Risk->CleanupYesProceedProceed with ReactionSpill_Risk->ProceedNo

Caption: Decision Logic for Engineering Controls and PPE Selection based on quantity and physical state.

Waste Disposal & Emergency Response

Waste Segregation Streams[1]
  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must go into a sealed yellow bag (Trace Chemotherapy/Potent Compound waste) for high-temperature incineration.[1] Do not use general trash.

  • Liquid Waste: Segregate into "Organic Waste - Halogenated/Non-Halogenated" containing "Toxic Amines." Label clearly with the full chemical name.

Emergency Spill Response (Powder)
  • Alert: Yell "Spill" and evacuate the immediate 10ft radius.

  • PPE Upgrade: If outside a hood, don an N95 or P100 respirator before re-approaching.

  • Containment: Cover the powder gently with paper towels dampened with water (to prevent dust cloud).

  • Neutralization: Wipe area with dilute acetic acid (vinegar) or 1N HCl (to protonate the amine, making it water-soluble and less volatile), then wash with soap and water.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11269410 (Related Thiazole Carboxamide Structures). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • SafeBridge Consultants.Occupational Health Categorization and Handling of Potent Pharmaceutical Compounds.
  • European Chemicals Agency (ECHA). C&L Inventory: Thiazole derivatives classification. Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.